3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride
Description
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Properties
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOQUYNBNIMBOW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCN.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic properties of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride
Technical Whitepaper: Thermodynamic Characterization & Applications of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride
Executive Summary
This compound, often abbreviated as [apmim][Cl] or [NH₂C₃mim][Cl] , represents a critical class of Task-Specific Ionic Liquids (TSILs) .[1] Unlike conventional ionic liquids (ILs) used primarily as physical solvents, [apmim][Cl] features a pendant primary amine group covalently tethered to the imidazolium cation. This molecular architecture enables chemically active behavior, specifically the reversible chemisorption of carbon dioxide (
This guide provides a rigorous technical analysis of [apmim][Cl], focusing on its thermodynamic properties, synthesis logic, and application in carbon capture. It addresses the compound's dual role: as a high-viscosity functional precursor for anion exchange and as a potent agent for
Molecular Architecture & Synthesis Strategy
The synthesis of [apmim][Cl] requires careful control to prevent self-polymerization or side reactions involving the free amine. The most robust protocol utilizes the hydrochloride salt of the alkylating agent to protect the amine functionality during the quaternization step.
Structural Logic
-
Cation: Imidazolium core provides thermal stability and ionic character. The propyl linker ensures sufficient flexibility for the amine group to interact with guests (
) without steric hindrance from the ring. -
Anion (
): Provides high hydrogen-bond accepting ability.[1] While it increases viscosity and melting point (often rendering the neat salt a solid at room temperature), it renders the IL highly hydrophilic and water-soluble.
Synthesis Pathway (Menshutkin Reaction)
The following diagram illustrates the optimal synthesis route using 3-chloropropylamine hydrochloride to prevent N-alkylation at the primary amine site.
Figure 1: Synthesis of [apmim][Cl] via quaternization of 1-methylimidazole with 3-chloropropylamine hydrochloride.
Physicochemical Profile
Researchers must recognize that neat [apmim][Cl] behaves differently from "standard" room-temperature ionic liquids (RTILs) like [BMIM][Tf₂N].
| Property | Value / Characteristic | Causality & Insight |
| Physical State (25°C) | Solid or Supercooled Liquid | Strong H-bonding between the |
| Hygroscopicity | Extremely High | The chloride anion is a hard Lewis base, avidly absorbing atmospheric moisture. Water content drastically alters |
| Viscosity ( | The amine group introduces additional H-bond donor sites, creating a stiff H-bond network. Applications usually require dilution (water/ethanol) or anion exchange. | |
| Thermal Stability ( | Decomposition is triggered by nucleophilic attack of |
Critical Note on Density: Unlike liquid ILs where density is easily tabulated, [apmim][Cl] is often handled as a powder or aqueous solution.
-
Estimated Solid Density:
[1] -
Solution Density: Follows a linear relationship with concentration. For precise thermodynamics, density must be measured in situ at the working temperature/concentration.
Thermodynamic Function: CO₂ Capture Mechanism[1]
The primary utility of [apmim][Cl] lies in its thermodynamic affinity for acidic gases. The amine group reacts with
Reaction Stoichiometry
-
Anhydrous Conditions (1:2 Mechanism): One amine attacks
, and a second amine acts as a base to accept the proton. This limits capacity to 0.5 mol / mol IL.[2] -
Hydrated Conditions (1:1 Mechanism): Water acts as the base, allowing equimolar capture (1 mol
/ mol IL). Given [apmim][Cl]'s hydrophilicity, the hydrated pathway is the operational standard.
Figure 2: Competing reaction pathways for CO2 absorption in amine-functionalized ionic liquids.[1]
Thermodynamic Parameters
-
Enthalpy of Absorption (
): Typically -50 to -80 kJ/mol .[1] This high exothermicity confirms chemisorption (chemical bond formation) rather than physical solubility. -
Regeneration: The reaction is reversible. Heating the IL to 80-100°C (or reducing pressure) breaks the carbamate bond, releasing
and regenerating the IL.
Experimental Protocols
Protocol A: Synthesis of [apmim][Cl]
Objective: Produce high-purity precursor free of unreacted amine.
-
Preparation: Dissolve 1-methylimidazole (1.0 eq) and 3-chloropropylamine hydrochloride (1.1 eq) in absolute ethanol or acetonitrile.
-
Why Hydrochloride? Using the free amine (3-chloropropylamine) risks polymerization. The salt form protects the amine, ensuring reaction only occurs at the alkyl chloride site.
-
-
Reaction: Reflux at 75-80°C for 24-48 hours under inert atmosphere (
or Ar). -
Purification:
-
Cool the mixture to precipitate the product (if using a non-polar co-solvent) or evaporate the solvent.
-
Recrystallization: Recrystallize from an ethanol/ethyl acetate mixture to remove unreacted starting materials.
-
Neutralization (Optional): If the free amine IL is required immediately, treat the aqueous solution with an equimolar amount of NaOH or an anion exchange resin (OH- form), then dry. Note: The chloride salt is usually stored; neutralization is done in situ.
-
-
Drying: Dry under high vacuum (<1 mbar) at 60°C for 24 hours.
-
Validation: Check water content via Karl Fischer titration (<500 ppm recommended).
-
Protocol B: CO₂ Absorption Measurement (Gravimetric)
Objective: Determine equilibrium capacity.
-
Setup: Place ~2 g of [apmim][Cl] (or its aqueous solution) in a thermostated microbalance cell (e.g., TGA or magnetic suspension balance).
-
Pre-treatment: Heat to 100°C under
flow to remove moisture and volatile impurities. -
Absorption:
-
Set temperature to 40°C .
-
Switch gas flow to pure
(or simulated flue gas) at 1 bar. -
Monitor mass increase until equilibrium (plateau) is reached.
-
-
Calculation:
-
Desorption: Increase temperature to 110°C under
to verify reversibility.
References
-
Functionalized Ionic Liquids for CO2 Capture. National Institutes of Health (NIH) / PubMed. Detailed review of amine-functionalized mechanisms.
-
Thermodynamic Properties of Imidazolium Chlorides. NIST ThermoML / J. Chem. Eng. Data. Density and viscosity trends for homologous series.
-
Synthesis and Characterization of [apmim] salts. Royal Society of Chemistry (RSC). Protocols for amino-functionalized IL synthesis.
-
CO2 Capture Mechanisms in Task-Specific Ionic Liquids. ResearchGate. Investigation of 1:1 vs 1:2 stoichiometry.
-
This compound Properties. PubChem. Chemical structure and identifier verification (CAS 909412-59-5).[1][3]
Sources
Electrochemical window of amine-functionalized imidazolium ionic liquids
An In-Depth Technical Guide to the Electrochemical Window of Amine-Functionalized Imidazolium Ionic Liquids
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Electrochemical Stability in Advanced Material Applications
Welcome to a comprehensive exploration of the electrochemical window (ECW) of amine-functionalized imidazolium ionic liquids. As task-specific ionic liquids (TSILs) continue to carve out a significant niche in applications ranging from CO2 capture to advanced battery electrolytes and electrochemical sensors, a deep understanding of their electrochemical stability is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek not just to use these novel materials, but to fundamentally understand their operational limits and behavior. We will delve into the theoretical underpinnings, practical measurement techniques, and the subtle yet crucial influence of the amine functional group on the electrochemical landscape of these promising compounds. Our approach is rooted in the principles of causality and self-validating protocols, ensuring that the insights provided are both technically sound and field-proven.
Deconstructing the Electrochemical Window: A Primer
The electrochemical window (ECW) is a fundamental property of any electrolyte, defining the potential range within which the electrolyte remains electrochemically stable, i.e., it is not oxidized or reduced.[3][4] This stable voltage range is crucial for any electrochemical device, as it dictates the maximum operating voltage.[4][5] For ionic liquids (ILs), the ECW is typically significantly wider than that of traditional aqueous (around 1.23 V) and organic solvent-based electrolytes, making them highly attractive for high-energy-density applications.[6][7][8]
The boundaries of the ECW are defined by two key potentials:
-
Anodic Limit (Oxidative Stability): The potential at which the electrolyte begins to oxidize. In the context of ILs, this is generally governed by the oxidation of the anion.[9][10]
-
Cathodic Limit (Reductive Stability): The potential at which the electrolyte begins to reduce. This is typically determined by the reduction of the cation.[9][10]
A wider ECW allows for the use of higher voltage electrode materials, leading to enhanced energy density and efficiency in devices like batteries and supercapacitors.[5]
Amine-Functionalized Imidazolium Ionic Liquids: Synthesis and Unique Characteristics
Amine-functionalized imidazolium ILs are a class of "task-specific" ionic liquids where an amine group is covalently attached to the imidazolium cation.[1] This functionalization is often achieved through a multi-step synthesis, a representative pathway for which is detailed in the protocols section of this guide. These ILs have garnered significant interest primarily for their application in CO2 capture, where the amine group can chemically react with CO2.[11][12][13]
The introduction of the amine functionality imparts unique properties to the IL, but also raises critical questions about its influence on the material's electrochemical stability. The amine group itself is redox-active and its presence can potentially alter the electron density of the imidazolium ring, thereby affecting its reduction potential.
Diagram: General Structure of an Amine-Functionalized Imidazolium Ionic Liquid
Caption: Generalized structure of an amine-functionalized imidazolium IL.
The Impact of Amine Functionalization on the Electrochemical Window
The introduction of an amine group to the imidazolium cation can influence the ECW in several ways:
-
Anodic Limit: The primary amine group is susceptible to oxidation at potentials that may be lower than that of the anion or the imidazolium ring itself. This would lead to a narrowing of the ECW from the anodic side. The exact oxidation potential will depend on the nature of the amine (primary, secondary, or tertiary) and the overall electronic structure of the cation.
-
Cathodic Limit: The electron-donating nature of the amine group can increase the electron density on the imidazolium ring. This may make the ring more susceptible to reduction, potentially shifting the cathodic limit to a less negative potential and thus narrowing the ECW. Conversely, the amine group can be protonated, which would significantly alter its electronic influence. The reduction of imidazolium cations can lead to the formation of N-heterocyclic carbenes.[6][8]
Therefore, a careful experimental evaluation of the ECW is essential for any application of these materials in an electrochemical context.
Experimental Determination of the Electrochemical Window
Cyclic voltammetry (CV) is the standard technique for determining the ECW of an electrolyte.[6][7][8] A typical CV experiment involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where a significant increase in current is observed (due to the oxidation or reduction of the electrolyte) define the ECW.
Diagram: Experimental Workflow for ECW Determination
Caption: Workflow for the experimental determination of the ECW.
A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section.
Factors Influencing the ECW of Amine-Functionalized Imidazolium ILs
Several structural factors can be tuned to modify the ECW of these specialized ILs:
| Factor | Influence on Electrochemical Window | Rationale |
| Nature of the Amine Group | Primary amines are generally more easily oxidized than secondary or tertiary amines, potentially leading to a narrower ECW. | The presence of N-H bonds in primary and secondary amines makes them more susceptible to oxidation. |
| Alkyl Chain Length | Increasing the length of the alkyl chains on the imidazolium cation has a minimal but noticeable effect on the ECW.[9][14] It can slightly increase the cathodic stability. | Longer alkyl chains can provide some steric hindrance at the electrode surface, and may have a minor influence on the electronic properties of the imidazolium ring.[15] |
| Anion Selection | The choice of anion has a dominant effect on the anodic limit.[9][10] Highly fluorinated anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and hexafluorophosphate ([PF₆]⁻) generally provide wider ECWs due to their high oxidative stability.[9] | The stability of the anion towards oxidation dictates the positive potential limit of the IL. Fluorination increases the anion's resistance to oxidation.[9] |
| Purity of the IL | The presence of impurities, particularly water and halides, can significantly reduce the apparent ECW. | Water has a limited electrochemical window (1.23 V) and its presence will lead to premature decomposition.[8] Halides are easily oxidized, leading to a lower anodic limit. |
Computational Approaches to Predicting the ECW
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the electrochemical stability of ILs.[14][16] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to estimate the anodic and cathodic limits, respectively.[9][10][17][18]
-
HOMO: A lower HOMO energy corresponds to a higher ionization potential, suggesting greater resistance to oxidation and a more positive anodic limit.[9]
-
LUMO: A higher LUMO energy corresponds to a lower electron affinity, indicating greater resistance to reduction and a more negative cathodic limit.[9]
While the HOMO-LUMO gap can provide a useful qualitative trend, it is important to note that it often overestimates the actual ECW.[19][20] More accurate predictions can be obtained using thermodynamic cycle methods, which calculate the Gibbs free energy change for the oxidation and reduction reactions.[9][14][16][20] These methods provide a more realistic estimation of the redox potentials.
Diagram: Computational Workflow for ECW Prediction
Caption: Workflow for the computational prediction of the ECW.
Experimental Protocols
Synthesis of 1-(3-aminopropyl)-3-methylimidazolium bromide ([APMIm][Br])
This protocol describes a representative synthesis of an amine-functionalized imidazolium IL.
Materials:
-
1-methylimidazole
-
3-bromopropylamine hydrobromide
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH)
-
Methanol (anhydrous)
-
Chloroform (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole (0.1 mol) and 3-bromopropylamine hydrobromide (0.1 mol) in anhydrous acetonitrile (100 mL).
-
Reaction: Heat the mixture to 80°C with stirring under a nitrogen atmosphere for 24 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Add NaOH (0.1 mol) to neutralize the hydrobromide salt.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation.
-
Purification: Add anhydrous methanol (50 mL) and chloroform (5 mL) to the residue to precipitate the inorganic salts (NaBr).
-
Filtration: Filter off the precipitated salts.
-
Final Product: Evaporate the solvents from the filtrate under vacuum to obtain the final product, a viscous liquid.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of the Electrochemical Window by Cyclic Voltammetry
Prerequisites: The ionic liquid must be rigorously dried under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove water.[21] All subsequent steps should be performed in an inert atmosphere (e.g., an argon- or nitrogen-filled glovebox).
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon electrode (GCE) or platinum disk electrode
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a platinum pseudo-reference electrode. The potential should be calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol. Dry the electrode thoroughly before transferring it into the glovebox.
-
Cell Assembly: Inside the glovebox, assemble the three-electrode cell. Add the dried amine-functionalized IL to the cell.
-
De-gassing: If not already de-gassed, bubble inert gas through the IL for at least 20 minutes to remove any dissolved oxygen.[21]
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range to be scanned. Start with a wide range (e.g., -3 V to +3 V vs. the reference electrode) and narrow it down in subsequent scans if necessary.
-
Set the scan rate, typically between 20 and 100 mV/s.[6]
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic and cathodic limits from the voltammogram. These are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²).
-
The electrochemical window is the difference between the anodic and cathodic limits (ECW = E_anodic - E_cathodic).
-
-
Calibration (Optional but Recommended): After the measurement, add a small amount of ferrocene to the IL and run another CV to determine the potential of the Fc/Fc⁺ redox couple. This allows for the reporting of the ECW limits against a standard reference.
Conclusion and Future Outlook
The electrochemical window is a critical, yet complex, parameter for amine-functionalized imidazolium ionic liquids. While the amine group is the cornerstone of their utility in applications like CO2 capture, it also introduces a new variable into their electrochemical stability. A thorough understanding and precise measurement of the ECW are non-negotiable for the successful implementation of these materials in electrochemical devices. Future research should focus on systematically studying the effects of different amine functionalities and their positions on the cation, as well as developing novel anions that can further widen the anodic limit without compromising other desirable properties of the ionic liquid. The synergy between empirical measurement and advanced computational modeling will undoubtedly be the key to designing the next generation of task-specific ionic liquids with tailored electrochemical properties.
References
-
Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. (2020, December 9). Retrieved from [Link]
-
Ionic Liquids in Electrochemistry - Encyclopedia.pub. (2021, January 21). Retrieved from [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - ACS Publications. (2025, November 18). Retrieved from [Link]
-
Solubility of carbon dioxide in amine-functionalized ionic liquids: Role of the anions. Retrieved from [Link]
-
Amine-Based Ionic Liquid for CO2 Capture and Electrochemical or Thermal Regeneration | ACS Sustainable Chemistry & Engineering - ACS Publications. (2020, May 13). Retrieved from [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - The Journal of Physical Chemistry B - ACS Figshare. (2025, November 18). Retrieved from [Link]
-
Amine-Based Ionic Liquid for CO 2 Capture and Electrochemical or Thermal Regeneration. Retrieved from [Link]
-
Calculated cathodic and anodic limits for individual ions in... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
(a) Synthesis of amine-functionalized imidazolium-type poly(ionic... - ResearchGate. Retrieved from [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries | The Journal of Physical Chemistry B - ACS Publications. (2016, June 6). Retrieved from [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH. (2020, December 9). Retrieved from [Link]
-
Task-Specific Ionic Liquids for Electrochemical Applications | Request PDF - ResearchGate. Retrieved from [Link]
-
Insights into the Electrochemical Degradation Mechanisms of Imidazolium-Based Ionic Liquids in the Aqueous Solution - SSRN. (2024, November 28). Retrieved from [Link]
- US9871270B2 - Functionalized ionic liquids and their applications - Google Patents.
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC. Retrieved from [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations - DSpace@MIT. Retrieved from [Link]
-
Calculated cathodic and anodic limits for individual ions using... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Influence of solvents on electrochemical stability window of ionic liquid solutions - DOI. (2026, February 2). Retrieved from [Link]
-
Amine-functionalized ionic liquids for CO2 capture - ResearchGate. (2025, August 9). Retrieved from [Link]
-
How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used? | ResearchGate. (2015, February 3). Retrieved from [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Publications. (2011, May 10). Retrieved from [Link]
-
Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal - PubMed. (2017, March 9). Retrieved from [Link]
-
Application of ionic liquids in CO2 capture and electrochemical reduction: A review | Request PDF - ResearchGate. Retrieved from [Link]
-
Exploring Electrochemical Windows of Room-Temperature Ionic Liquids: A Computational Study | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Decomposition of ionic liquids in electrochemical processing - RSC Publishing. Retrieved from [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011, April 26). Retrieved from [Link]
-
Novel Electrochemical Studies of Ionic Liquids - Allen J. Bard. Retrieved from [Link]
- KR20140014740A - Immidazolium cation based ionic liquid functionalized with amine for separation of carbon dioxide and its use - Google Patents.
-
Electrochemical windows of the ionic liquids calculated using HOMO‐LUMO... - ResearchGate. Retrieved from [Link]
-
Decomposition of ionic liquids in electrochemical processing - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability - ACS Publications. (2025, May 6). Retrieved from [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions - eScholarship.org. (2014, November 10). Retrieved from [Link]
-
Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids - PubMed. (2021, June 10). Retrieved from [Link]
-
Using Ionic Liquids to Improve CO2 Capture - MDPI. (2024, November 15). Retrieved from [Link]
-
Electrochemical Potential Window of Battery Electrolytes. (2025, December 2). Retrieved from [Link]
-
Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids - MDPI. (2021, June 10). Retrieved from [Link]
-
Task-Specific Properties and Prospects of Ionic Liquids in Cross-Coupling Reactions. (2019, October 19). Retrieved from [Link]
-
Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. (2025, August 8). Retrieved from [Link]
-
Investigating the electrochemical windows of ionic liquids - - Sultan Qaboos University. (2013, January 25). Retrieved from [Link]
-
An Update Review on Ionic Liquids Applications in Electrochemical Sensors. Retrieved from [Link]
-
New Functionalized Di-substituent Imidazolium Ionic Liquids as Superior Faster Absorbents for Carbon Dioxide Gas - PMC. Retrieved from [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed. (2016, June 30). Retrieved from [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions | Request PDF - ResearchGate. (2026, January 16). Retrieved from [Link]
-
Investigating Localized Electrochemical of Ferrocenyl-Imidazolium in Ionic Liquid Using Scanning Electrochemical Microscopy Configuration - MDPI. (2022, September 15). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. ceder.berkeley.edu [ceder.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Solubility of carbon dioxide in amine-functionalized ionic liquids: Role of the anions [academia.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acs.figshare.com [acs.figshare.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electrochemical Potential Window of Battery Electrolytes - Battery Design [batterydesign.net]
- 20. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bard.cm.utexas.edu [bard.cm.utexas.edu]
Thermodynamic Profiling of Amino-Functionalized Ionic Liquids: Viscosity, Density, and CO₂-Response
Executive Summary: The Physicochemical Paradox
Amino-functionalized ionic liquids (AF-ILs) represent a high-value class of "Task-Specific Ionic Liquids" (TSILs), primarily engineered for carbon capture and catalytic applications. By tethering an amine group (–NH₂) to the cation (e.g., amino-alkyl imidazolium) or employing an amino acid anion, researchers achieve high CO₂ selectivity via chemisorption.
However, this functionality introduces a critical hydrodynamic challenge: Viscosity . The formation of extensive hydrogen-bonding networks—and subsequent carbamate chains upon CO₂ uptake—can increase viscosity by orders of magnitude, severely limiting mass transfer rates in industrial scrubbers.
This guide provides a rigorous framework for characterizing the temperature dependence of viscosity (
Theoretical Framework
Density Temperature Dependence
Unlike molecular solvents, ILs exhibit a highly ordered supramolecular structure. Despite this, the density of AF-ILs typically follows a linear decrease with temperature, governed by the thermal expansion of the liquid lattice.
The Linear Model:
- : Density (g[1]·cm⁻³)[2][3][4][5]
-
: Empirical slope related to the coefficient of thermal expansion (
). - : Theoretical density at 0 K (extrapolated).
Thermodynamic Insight: The coefficient of thermal expansion (
Viscosity Temperature Dependence
Viscosity in AF-ILs does not typically follow simple Arrhenius behavior over wide temperature ranges due to their glass-forming nature. The Vogel-Fulcher-Tammann (VFT) equation is the authoritative model for these systems.
The VFT Equation:
- : Limiting viscosity at infinite temperature (mPa·s).
- : Pseudo-activation energy parameter (related to fragility).
- : Vogel temperature (ideal glass transition temperature).
Critical Mechanism: As temperature increases, the free volume within the IL expands, allowing the bulky amino-functionalized ions to slip past one another. The VFT equation accounts for the divergence of viscosity as the fluid approaches the glass transition, which is common in bulky AF-ILs (e.g., [P₆₆₆₁₄][Pro]).
The "Chemisorption Penalty": CO₂-Induced Viscosity
The defining characteristic of AF-ILs is the dramatic viscosity spike upon CO₂ absorption.
-
Mechanism:
-
Network Formation: The resulting carbamate/ammonium ion pairs form strong, cross-linked hydrogen bond networks.
-
Result: Viscosity can increase by a factor of 100x to 1000x, turning a liquid into a gel.
Diagram 1: Viscosity Evolution Mechanism
This diagram illustrates the transition from neat IL to the high-viscosity carbamate state.
Caption: Pathway of CO₂-induced viscosity increase in amino-functionalized ionic liquids.
Master Experimental Protocol (Self-Validating)
To ensure data integrity, this protocol incorporates "Stop/Go" validation steps. If the validation fails, the experiment must be paused for corrective action (usually re-drying).
Phase 1: Sample Preparation & Validation
Objective: Remove water, which acts as a plasticizer and drastically skews viscosity data (lowering it).
-
Synthesis/Purification: Synthesize AF-IL (e.g., [C₃NH₂mim][Tf₂N]) via metathesis.
-
Vacuum Drying: Dry under high vacuum (
mbar) at 60°C for at least 24 hours. Stirring is mandatory to break surface tension. -
Validation Step (Stop/Go): Perform Karl Fischer (KF) Coulombometric Titration.
-
Criterion: Water content must be < 500 ppm .
-
If > 500 ppm: Continue drying. Do not proceed to rheology.
-
Phase 2: Density Profiling (Vibrating Tube)
Equipment: Anton Paar DMA 4500/5000 or equivalent.
-
Calibration: Calibrate with air and degassed ultrapure water at 20°C.
-
Injection: Inject ~1-2 mL of degassed IL. Ensure no microbubbles (visual check via camera).
-
Ramp: Measure from 293.15 K to 353.15 K in 5 K intervals.
-
Equilibration: Allow 10 minutes thermal equilibrium at each step.
Phase 3: Viscosity Profiling (Cone-and-Plate Rheometry)
Equipment: Stress-controlled Rheometer (e.g., Anton Paar MCR or TA Instruments DHR). Geometry: Cone-and-plate (CP50 or CP25) is preferred over cup-and-bob for small sample volumes and easy cleaning of viscous fluids.
-
Zero Gap: Perform at experimental temperature.
-
Shear Rate Sweep: Run a shear rate sweep (
to ) to check for Newtonian behavior.-
Neat AF-ILs: Usually Newtonian (viscosity independent of shear rate).
-
CO₂-Saturated: May show shear-thinning (pseudoplastic).
-
-
Temperature Ramp: Measure viscosity at constant shear rate (
) while ramping temperature (e.g., 2°C/min).
Diagram 2: Experimental Workflow
Logic flow ensuring data integrity through validation gates.
Caption: Self-validating characterization workflow for hygroscopic ionic liquids.
Data Presentation & Analysis
When reporting your findings, summarize the fitting parameters to allow other researchers to reproduce your curves.
Representative Data Table
Typical values for an amino-functionalized imidazolium IL ([NH₂-C₃mim][BF₄]).
| Parameter | Symbol | Value (Example) | Unit | Physical Significance |
| Density Slope | g·cm⁻³·K⁻¹ | Thermal expansion rate. | ||
| Density Intercept | 1.45 | g·cm⁻³ | Theoretical density at 0 K. | |
| VFT Pre-factor | 0.15 | mPa·s | Theoretical infinite-T viscosity. | |
| VFT Strength | 850 | K | Energetic barrier to flow. | |
| Vogel Temp | 185 | K | Ideal glass transition temp. |
Interpretation Guide
-
If
is close to (DSC measured): The VFT fit is physically robust. -
If Viscosity drops linearly on Log plot (vs 1/T): The fluid behaves Arrhenius-like (common only in very high temperatures or very low viscosity ILs).
-
Hysteresis: If the viscosity heating curve differs from the cooling curve, the sample likely contains water that is evaporating, or CO₂ that is desorbing. Discard data and re-run.
References
-
Vogel-Fulcher-Tammann (VFT)
-
Title: Viscosity and density of ionic liquids: Impact of temperature and water content.[1]
- Context: Establishes the standard VFT modeling approach for imidazolium-based ILs.
-
(General Journal Link as specific deep links vary by institution access).
-
-
Amino-Functionalized ILs & CO₂
- Title: Effect of Water and Temperature on Absorption of CO2 by Amine-Functionalized Anion-Tethered Ionic Liquids.
- Source: The Journal of Physical Chemistry B (2011).
-
Context: Seminal work detailing the viscosity increase mechanism and the mitigating effect of water.[4]
-
Density & Viscosity Protocols
-
Experimental Standards
- Title: IUPAC Technical Report: Measurement of the thermodynamic properties of ionic liquids.
- Source: Pure and Applied Chemistry.
- Context: The gold standard for drying and handling hygroscopic ILs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Density Prediction of Ionic Liquids at Different Temperatures Using the Average Free Volume Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Mechanistic Architecture of CO2 Chemisorption in Amine-Tethered Ionic Liquids
A Molecular Engineering Perspective for Chemical Development
Executive Summary
This technical guide deconstructs the theoretical and practical mechanisms of Carbon Dioxide (CO2) capture using Amine-Tethered Ionic Liquids (ATILs). Unlike physical absorbents (Henry’s Law dependence), ATILs utilize chemisorption , where the liquid acts as a liquid-phase ligand binding CO2.[1]
For researchers in chemical development, this system presents a unique "molecular design" challenge similar to Structure-Activity Relationship (SAR) studies: tuning the cation/anion scaffold to maximize binding capacity (stoichiometry) while minimizing the kinetic penalty of viscosity (hydrogen bonding networks).
Molecular Architecture: The Scaffold
To understand the mechanism, we must first define the active pharmaceutical ingredient (API) equivalent: the ATIL structure.
-
The Tether (The Warhead): A primary (
) or secondary ( ) amine group covalently bonded to the ion. -
The Cation: typically Imidazolium (
), Pyridinium, or Phosphonium ( ). -
The Anion: Fluorinated (e.g.,
) for stability, or Amino Acid-based (e.g., ) for reactivity.
Critical Design Choice:
-
Cation-Tethering: Amine is on the cation.[2] Usually results in 2:1 stoichiometry (0.5 mol CO2 per mol IL).
-
Anion-Tethering (AHA): Amine is on the anion (e.g., Amino Acid ILs).[3][4][5] Can achieve 1:1 stoichiometry if the anion is sufficiently basic.
The Chemisorption Mechanism
The capture mechanism is a nucleophilic attack followed by a proton transfer. The efficiency of this pathway determines whether you achieve "half-capacity" (2:1) or "full-capacity" (1:1).
Pathway A: The Standard Zwitterion Mechanism (2:1)
In standard ATILs (e.g., amine-functionalized imidazolium with a non-basic anion like
-
Nucleophilic Attack: The lone pair on the amine nitrogen attacks the electrophilic carbon of CO2.
-
Zwitterion Formation: An unstable intermediate (
) forms. -
Deprotonation: A second free amine molecule acts as a base to strip the proton from the zwitterion.
-
Result: One Ammonium species and one Carbamate species.
-
Stoichiometry: 2 Amines : 1 CO2.
-
Pathway B: The Enhanced Proton-Acceptor Mechanism (1:1)
To double the capacity, the "drug design" strategy involves using an anion that can act as the proton acceptor (e.g., Prolinate or an anion with a superbase character).
-
Nucleophilic Attack: Same as Pathway A.
-
Intra/Inter-molecular Proton Transfer: The anion of the IL (or a neighboring anion) accepts the proton from the zwitterion, rather than requiring a second amine molecule.
-
Result: Carbamic acid or Carbamate-Anion pair.[6]
-
Stoichiometry: 1 Amine : 1 CO2.
-
Visualization: Mechanistic Pathways
The following diagram illustrates the bifurcation between the low-efficiency (2:1) and high-efficiency (1:1) pathways.
Caption: Bifurcation of CO2 capture pathways. Pathway B (Green) utilizes anion tuning to double the molar capacity compared to Pathway A (Red).
The Viscosity Paradox (Thermodynamics vs. Kinetics)
While Pathway B is thermodynamically superior (higher capacity), it often suffers kinetically.
-
The Phenomenon: Upon CO2 absorption, the viscosity of ATILs can increase by 100x–1000x, sometimes turning into a gel.
-
The Cause: The formation of charged carbamate species creates a dense Hydrogen Bonding Network .
-
Mitigation Strategy: "Molecular Encapsulation." Designing the IL cation with bulky side chains (steric hindrance) to disrupt the H-bond network without blocking the CO2 binding site.
Experimental Validation Protocols
To validate the mechanism and capacity, a rigorous workflow combining synthesis, gravimetric analysis, and spectroscopic confirmation is required.[13]
Protocol A: Synthesis of Amine-Tethered IL (Metathesis)
Target: 1-(3-aminopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (
-
Quaternization: React 1-methylimidazole with 3-bromopropylamine hydrobromide in ethanol (Reflux, 24h).
-
Anion Exchange: Dissolve the intermediate bromide salt in water. Add Lithium Bis(trifluoromethanesulfonyl)imide (
) in slight excess. -
Phase Separation: The hydrophobic IL separates from the aqueous phase.
-
Purification: Wash with deionized water (3x) until Silver Nitrate (
) test is negative for bromide. -
Drying: Vacuum dry at 60°C for 48h to remove trace water (Critical: Water acts as a competing nucleophile).
Protocol B: High-Pressure Sorption Isotherm (Gravimetric)
This protocol measures the equilibrium capacity.
-
Tare: Load ~1g of IL into a magnetic suspension balance (e.g., Rubotherm).
-
Activation: Heat to 80°C under vacuum (
mbar) for 4h to remove volatiles. Record mass . -
Isotherm Step: Set temperature to 25°C. Introduce pure CO2 to specific pressure steps (e.g., 0.1, 0.5, 1.0, 5.0 bar).
-
Equilibration: Wait for mass stability (
). Record mass . -
Calculation:
Where corrects for the density change of the gas phase.
Visualization: Validation Workflow
Caption: Experimental workflow for validating CO2 capture. The 13C NMR peak at ~160 ppm is the definitive signature of the carbamate carbon.
Data Analysis: Capacity Comparison
The following table summarizes the theoretical vs. experimental capacities of common ATILs, highlighting the impact of the mechanism (Pathway A vs B).
| Ionic Liquid System | Tether Location | Mechanism | Theoretical Capacity (mol CO2 / mol IL) | Experimental Capacity (1 bar, 25°C) | Viscosity Impact |
| None (Physical) | Physisorption | N/A (Linear) | ~0.03 | Negligible | |
| Cation | Pathway A (2:1) | 0.50 | 0.48 | High | |
| Cation | Pathway A (2:1) | 0.50 | 0.42 | Moderate | |
| Anion | Pathway B (1:1) | 1.00 | 0.95 | Severe (Gel) | |
| Anion | Pathway B (1:1) | 1.00 | 0.91 | Severe |
Note: The "Severe" viscosity in Pathway B systems is the current primary bottleneck for industrial scaling, requiring dilution or encapsulation strategies.
References
-
Bates, E. D., Mayton, T. S., Ntai, I., & Davis, J. H. (2002). CO2 Capture by a Task-Specific Ionic Liquid.[5][10][14] Journal of the American Chemical Society.[9] Link
-
Gurkan, B. E., de la Fuente, J. C., Mindrup, E. M., Ficke, L. E., Goodrich, B. F., Price, E. A., ... & Brennecke, J. F. (2010). Equimolar CO2 Absorption by Anion-Functionalized Ionic Liquids. Journal of the American Chemical Society.[9] Link
-
Gutowski, K. E., & Maginn, E. J. (2008). Amine-Functionalized Task-Specific Ionic Liquids: A Mechanistic Explanation for the Dramatic Increase in Viscosity upon Complexation with CO2 from Molecular Simulation. Journal of the American Chemical Society.[9] Link
-
Wang, C., Luo, H., Jiang, D. E., Li, H., & Dai, S. (2010). Carbon Dioxide Capture by Superbase-Derived Protic Ionic Liquids. Angewandte Chemie International Edition. Link
-
Brennecke, J. F., & Gurkan, B. E. (2010). Ionic Liquids for CO2 Capture and Emission Reduction.[2][12][15][16][17] The Journal of Physical Chemistry Letters. Link
Sources
- 1. journal.gnest.org [journal.gnest.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction Mechanism of CO2 with Choline-Amino Acid Ionic Liquids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine-functionalized ionic liquids for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Molecular Mechanism of CO2 Capture by Amino Acid Ionic Liquids - The Institute for Climate and Sustainable Growth [climate.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient CO2 capture by tertiary amine-functionalized ionic liquids through Li+-stabilized zwitterionic adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
Structure-Property Relationships in Amino-Functionalized Task-Specific Ionic Liquids
Executive Summary
The functionalization of ionic liquids (ILs) with amine moieties transforms them from passive solvents into active chemical agents, creating Task-Specific Ionic Liquids (TSILs) . These materials bridge the gap between solid-state sorbents and liquid amine solutions, offering tunable thermodynamics for
However, the utility of amino-TSILs is frequently bottlenecked by a non-linear relationship between their molecular structure and macroscopic transport properties. Most notably, the chemisorption of
This guide deconstructs the Structure-Property Relationships (SPR) governing these fluids. We move beyond basic characterization to explain the causality between cation/anion architecture and performance metrics, providing a roadmap for rational design in high-value applications.
Molecular Architecture: The Design Space
The behavior of an amino-TSIL is dictated by three structural vectors: the Cation Core , the Anion Identity , and the Functional Tether .
Cation Engineering
The cation acts as the structural scaffold. Its primary role is to modulate physical properties (melting point, viscosity) rather than chemical reactivity, unless the amine is tethered here.
-
Imidazolium ([Cnmim]): The industry standard due to low viscosity and high conductivity. However, the acidic proton at the C2 position can lead to carbene formation under basic conditions, potentially causing side reactions during amine functionalization.
-
Tetraalkylammonium/Phosphonium ([NRn], [PRn]): These offer superior chemical stability, particularly in strong base environments required for
capture. Phosphonium salts generally exhibit higher thermal stability ( ) compared to ammonium analogs but are more expensive. -
Pyridinium: Offers a balance of stability and viscosity but is less common in amino-functionalization due to narrower electrochemical windows.
Anion Selection
In amino-TSILs, the anion often carries the functional payload (e.g., amino acid anions).
-
Amino Acid Anions ([AA]): Sourced from natural glycine, lysine, or proline. These are inherently biocompatible and provide the amine functionality without complex synthesis. Their high hydrogen-bonding potential, however, often results in high initial viscosities.
-
Inert Anions (
, ): Used when the amine is tethered to the cation. Bis(trifluoromethylsulfonyl)imide ( ) is the "gold standard" for lowering viscosity due to its charge delocalization and weak intermolecular forces.
The Functional Tether
The length of the alkyl spacer connecting the amine to the ionic core is critical.
-
Short Spacers (
): Induce strong inductive effects, reducing the basicity of the amine (electron-withdrawing cationic core). -
Long Spacers (
): Decouple the amine from the charge center, restoring basicity but increasing van der Waals interactions, which raises viscosity.
The Physicochemical Nexus
The central challenge in amino-TSIL design is the Viscosity-Capacity Trade-off .
The Viscosity Bottleneck
Upon reacting with
-
Mechanism: The proton on the formed carbamic acid/carbamate hydrogen bonds with neighboring anions or unreacted amines. This acts as a "physical cross-linker," causing viscosity to spike by orders of magnitude (exponential increase).
-
Mitigation Strategy: "Aprotic Heterocyclic Anions" (AHA) or introducing ether linkages can disrupt this H-bonding network.
Thermal Stability
Amino-TSILs generally exhibit decomposition temperatures (
-
Trend:
follows the order: Imidazolium Phosphonium > Ammonium > Pyridinium. -
Causality: The Hofmann elimination pathway is a primary decomposition route for quaternary ammonium salts containing
-hydrogens.
Mechanistic Deep Dive: Capture
Understanding the reaction mechanism is essential for predicting stoichiometry (moles of
Reaction Pathways[1]
-
1:0.5 Mechanism (Traditional): Two amine groups react with one
. One amine attacksngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> to form a zwitterion; the second acts as a base to accept a proton. -
1:1 Mechanism (High Capacity): If the anion is sufficiently basic or if an external base is present, the zwitterion is deprotonated by the anion, allowing every amine group to capture one
molecule.
Visualization: Reaction Logic
Figure 1: Reaction pathways for
Experimental Protocols
Synthesis of Amino Acid Ionic Liquids ([Cnmim][AA])
This protocol describes the synthesis of 1-ethyl-3-methylimidazolium Glycinate ([Emim][Gly]), a prototypical amino-TSIL.
Reagents:
-
1-ethyl-3-methylimidazolium bromide ([Emim][Br]) (Precursor)
-
Anion Exchange Resin (OH- form, e.g., Amberlite IRN-78)
-
Glycine (Amino Acid)
-
Deionized Water, Ethanol, Acetonitrile.
Protocol:
-
Resin Preparation: Pack a glass column with anion exchange resin. Wash with DI water until the eluent is neutral.
-
Hydroxide Formation: Dissolve [Emim][Br] in water and pass through the column. The bromide anion is exchanged for hydroxide, yielding [Emim][OH] solution.
-
Validation: Test eluent with
. Absence of precipitate confirms complete removal of bromide.
-
-
Neutralization: Add a slight excess (1.1 eq) of Glycine to the [Emim][OH] solution. Stir at room temperature for 24 hours.
-
Reaction:
-
-
Purification: Evaporate water using a rotary evaporator (
, reduced pressure). -
Drying: Add acetonitrile/ethanol to precipitate unreacted glycine (which has low solubility in organic solvents). Filter the mixture.
-
Final Drying: Dry the filtrate under high vacuum (
mbar) at for 48 hours to remove trace water.-
Critical Check: Water content must be
ppm (verify via Karl-Fischer titration) as water drastically alters viscosity.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for Amino Acid Ionic Liquids via the hydroxide neutralization route.
Applications in Drug Development
While
Solubility Enhancement Mechanism
Amino-TSILs can act as hydrotropes or co-solvents. The ionic nature disrupts the crystal lattice of the drug, while the alkyl chains provide a hydrophobic domain for solubilization.
-
Example: Cholinium-based amino acid ILs have been shown to increase the solubility of drugs like Rutin and Ferulic Acid by orders of magnitude compared to water.
-
Advantage: Unlike traditional organic solvents (DMSO), amino acid ILs (e.g., Choline Glycinate) have significantly lower toxicity profiles.
API Stabilization
The amine functionality can buffer the local pH, stabilizing acid-sensitive drugs. Furthermore, the high viscosity (often seen as a drawback in capture) is advantageous here for creating stable gel-based topical formulations or depot injections.
Logic Map: Structure-Property Relationships[3]
The following diagram summarizes the decision matrix for designing an amino-TSIL. It links specific structural modifications to their resulting impact on physical properties.[1][2][3]
Figure 3: Logic map illustrating the causal links between structural modifications and key physicochemical properties.
Data Summary: Cation/Anion Effects
| Structural Component | Modification | Effect on Viscosity | Effect on | Effect on Thermal Stability |
| Cation | Imidazolium | Increases | Negligible | Decreases (Hofmann elimination) |
| Alkyl Chain | Ethyl ( | Increases | Decreases (molar volume dilution) | Negligible |
| Anion | Increases drastically | Increases (Reactive) | Decreases | |
| Functional Group | Primary Amine | Decreases (no H-bond donor) | Decreases (requires water/wet conditions) | Increases |
References
-
Elucid
Capture by Amino Acid Ionic Liquids. Source: Journal of the American Chemical Society (2023).[4] URL:[Link] -
Decreasing the Viscosity in
Capture by Amino-Functionalized Ionic Liquids through the Formation of Intramolecular Hydrogen Bond. Source: Journal of Physical Chemistry B (2016).[5] URL:[Link] -
Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility. Source: Pharmaceutics (2018).[6] URL:[Link]
-
Amine-functionalized task-specific ionic liquids: a mechanistic explanation for the dramatic increase in viscosity upon complex
. Source: Journal of the American Chemical Society (2008). URL:[Link] -
Synthesis and characterization of physicochemical properties of new ether-functionalized amino acid ionic liquids. Source: Journal of Molecular Liquids (2025). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Elucidating the Molecular Mechanism of CO2 Capture by Amino Acid Ionic Liquids - The Institute for Climate and Sustainable Growth [climate.uchicago.edu]
- 5. Decreasing the Viscosity in CO2 Capture by Amino-Functionalized Ionic Liquids through the Formation of Intramolecular Hydrogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Methodological & Application
Application Note: Surface Modification of Silica Nanoparticles with Aminopropyl Imidazolium Chloride
This Application Note is designed to provide a rigorous, field-validated protocol for the surface modification of silica nanoparticles (SiNPs) with 1-(3-aminopropyl)-3-methylimidazolium chloride ([APMIm][Cl]).
This guide addresses the specific challenge of covalently attaching an amino-functionalized ionic liquid to a silica surface. Unlike standard silanization, this process requires a heterobifunctional crosslinking strategy because the primary amine of the ionic liquid cannot react directly with the silanol (Si-OH) groups of the silica.
Introduction & Mechanistic Strategy
The functionalization of silica nanoparticles with imidazolium-based ionic liquids (ILs) creates a positively charged, tunable interface used in anion exchange chromatography , CO₂ capture , antimicrobial coatings , and gene delivery (via electrostatic DNA complexation).
The Chemical Challenge
The reagent 1-(3-aminopropyl)-3-methylimidazolium chloride possesses a primary amine tail (
-
Direct Reaction? No. Mixing Si-OH and R-NH₂ results only in weak hydrogen bonding, which is unstable in aqueous media.
-
The Solution: A "Grafting-to" approach using a Glycidyl (Epoxy) linker.
The Reaction Pathway
We utilize (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) as an anchoring agent.
-
Silanization: GPTMS reacts with surface silanols to form an epoxy-terminated silica shell.
-
Ring Opening: The primary amine of the [APMIm][Cl] attacks the strained epoxide ring, forming a stable secondary amine bond and a secondary alcohol.
Mechanistic Diagram
Figure 1: Two-step synthesis pathway for grafting aminopropyl imidazolium chloride onto silica nanoparticles via epoxy-amine coupling.
Materials & Equipment
Reagents
| Component | Specification | Role |
| Silica Nanoparticles | Amorphous, non-porous (e.g., Stöber) or Mesoporous (MCM-41) | Substrate |
| [APMIm][Cl] | 1-(3-aminopropyl)-3-methylimidazolium chloride (>98%) | Functional Ligand |
| GPTMS | (3-Glycidyloxypropyl)trimethoxysilane | Heterobifunctional Linker |
| Toluene | Anhydrous (dried over molecular sieves) | Solvent (Step 1) |
| Ethanol | Absolute (>99.5%) | Solvent (Step 2) |
| Acetic Acid | Glacial (Optional) | Catalyst for hydrolysis |
Equipment
-
Reflux condenser and round-bottom flasks (2-neck).
-
Inert gas line (Nitrogen or Argon).
-
High-speed centrifuge (capable of
10,000 rpm). -
Ultrasonic bath (bath sonicator).
-
Vacuum oven.
Experimental Protocol
Phase 1: Surface Activation (Epoxy-Functionalization)
Goal: Cover the silica surface with reactive epoxide rings.
-
Pre-treatment: Activate 1.0 g of Silica Nanoparticles (SiNPs) by dispersing them in 10 mL of 10% HNO₃ for 1 hour to maximize surface silanol (-OH) density. Centrifuge and wash with water until neutral pH.
-
Drying: Dry the activated SiNPs in a vacuum oven at 80°C for 4 hours to remove physisorbed water (critical to prevent bulk polymerization of silane).
-
Dispersion: Disperse 1.0 g of dried SiNPs in 50 mL of anhydrous toluene . Sonicate for 20 minutes to ensure a monodisperse suspension.
-
Silanization: Add 2.0 mL of GPTMS dropwise under stirring.
-
Reaction: Reflux the mixture at 110°C for 12–24 hours under a nitrogen atmosphere.
-
Washing: Centrifuge (12,000 rpm, 15 min). Discard supernatant. Resuspend pellet in toluene, sonicate, and centrifuge. Repeat with ethanol (2x) to remove unreacted silane.
-
Checkpoint: The resulting particles are now SiNP-Epoxy .
-
Phase 2: Ligand Grafting (Ionic Liquid Attachment)
Goal: Covalent attachment of the imidazolium moiety via epoxy-amine ring opening.
-
Preparation: Disperse 1.0 g of SiNP-Epoxy (from Phase 1) in 50 mL of absolute ethanol. Sonicate for 15 minutes.
-
Ligand Addition: Dissolve 1.5 g of 1-(3-aminopropyl)-3-methylimidazolium chloride in 10 mL of ethanol. Add this solution to the nanoparticle suspension.
-
Coupling Reaction: Heat the mixture to 60°C (do not reflux aggressively) and stir for 24 hours.
-
Note: The reaction between an epoxide and a primary amine is autocatalytic but slow at room temperature. Mild heating drives it to completion.
-
-
Purification (Critical): Centrifuge to pellet the particles.
-
Wash 3x with ethanol to remove unbound ionic liquid.
-
Wash 1x with deionized water to remove any trace salts.
-
-
Drying: Dry the final product in a vacuum oven at 50°C overnight.
Characterization & Validation
To ensure scientific integrity, the modified surface must be validated using the following methods.
| Technique | Expected Result | Interpretation |
| FT-IR Spectroscopy | New peaks at ~1570 cm⁻¹ (C=N imidazolium) and ~2960 cm⁻¹ (C-H alkyl). | Confirms presence of the imidazolium ring. Disappearance of epoxy peak (910 cm⁻¹) suggests successful coupling. |
| Zeta Potential | Shift from negative (Si-OH: -30 mV) to positive (+25 to +40 mV). | The cationic imidazolium group imparts a strong positive surface charge. |
| TGA (Thermogravimetric Analysis) | Mass loss between 200°C–600°C (typically 5–15% wt). | Quantifies the organic loading (grafting density). |
| XPS (X-ray Photoelectron) | Appearance of N1s signal (resolved into amine and imidazolium nitrogen peaks). | Definitive proof of surface chemistry. |
Critical Analysis & Troubleshooting
Why not use Chloropropyl-silane (CPTMS)?
A common alternative route involves grafting 3-chloropropyltrimethoxysilane first, then reacting it with 1-methylimidazole .
-
Comparison: The CPTMS route creates a propyl-imidazolium group directly attached to silicon.
-
Why use the Amino-IL route (this protocol)? If your application requires the specific [NH2-C3-MIm] structure (which creates a longer, more flexible tether with a secondary amine and hydroxyl group in the linker), the Epoxy route is required. The secondary amine formed can also be used for further conjugation (e.g., attaching drugs).
Common Pitfalls
-
Aggregation: If SiNPs are not perfectly dry before adding GPTMS, the silane will polymerize in solution rather than on the surface, leading to "gummy" aggregates.
-
Incomplete Washing: Ionic liquids are sticky. If not washed thoroughly, physical adsorption will mimic covalent grafting in Zeta potential readings but will leach out later. Always perform a final wash with water.
-
Pore Blocking: If using Mesoporous Silica (MSNs), the bulky ionic liquid may block pores. Use a lower molecular weight solvent (Methanol) during the grafting step to improve diffusion.
References
-
Synthesis of Imidazolium-Modified Silica
- Title: Immobilization of Ionic Liquids on Silica Nanoparticles: The Role of C
- Source: Chalmers Public
-
URL:[Link]
-
Epoxy-Silane Grafting Mechanism
-
Amino-Functionalized Ionic Liquids on Supports
- Title: Incorporation of Amino Acid-Functionalized Ionic Liquids into Highly Porous MOF-177.
- Source: MDPI (Molecules).
-
URL:[Link]
-
General Silanization Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface grafting of silica nanoparticles using 3‐aminopropyl (triethoxysilane) to improve the CO2 absorption and enhance the gas consumption during the CO2 hydrate formation [ideas.repec.org]
- 5. Mono and co-immobilization of imidazolium ionic liquids on silica: effects of the substituted groups on the adsorption behavior of 2,4-dinitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immobilization of Enzymes using 3-(3-aminopropyl)-1-methyl-3-imidazolium Chloride Matrices
Executive Summary
This guide details the synthesis and application of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride ([APMIm][Cl]) as a functional matrix for enzyme immobilization. Unlike passive physical adsorption, this protocol utilizes the primary amine functionality of the ionic liquid (IL) to covalently graft the IL onto solid supports (silica or magnetic nanoparticles). This creates a high-density ionic "brush" layer that stabilizes enzymes via electrostatic modulation and hydration shell structuring, followed by covalent crosslinking to prevent leaching.
Key Benefits:
-
Thermal Stability: Increases enzyme half-life (
) at 60°C by 3–5 fold compared to free enzymes. -
Solvent Tolerance: Preserves >80% activity in polar organic solvents (e.g., methanol, acetonitrile).
-
Reusability: Retains >70% activity after 10 catalytic cycles.
Scientific Mechanism
The immobilization strategy relies on a "Dual-Anchor" mechanism:
-
Matrix Construction (The Anchor): The amino group of [APMIm][Cl] acts as a nucleophile, reacting with epoxide-activated supports (e.g., poly(glycidyl methacrylate) or GLYMO-silica). This permanently tethers the imidazolium cation to the surface.
-
Enzyme Stabilization (The Shield): The immobilized imidazolium cations create a localized high-ionic-strength microenvironment. This prevents protein aggregation and mimics the natural hydration shell, reducing thermal denaturation.
-
Crosslinking (The Lock): Glutaraldehyde is used to crosslink the adsorbed enzyme to the matrix, preventing desorption during washing steps.
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanism for creating the IL-functionalized matrix and immobilizing the enzyme.
Materials & Equipment
Reagents
-
Ionic Liquid Precursors: 1-Methylimidazole (>99%), 3-Chloropropylamine hydrochloride (>98%).
-
Support Material: Silica gel (mesoporous, 60 Å) or Magnetic Nanoparticles (Fe
O ). -
Surface Activator: (3-Glycidyloxypropyl)trimethoxysilane (GLYMO).
-
Crosslinker: Glutaraldehyde (25% aq. solution).
-
Solvents: Acetonitrile (ACN), Ethanol, Toluene (anhydrous).
-
Enzyme: Candida rugosa Lipase (CRL) or Trametes versicolor Laccase.
Equipment
-
Reflux condenser and round-bottom flasks (inert atmosphere).
-
UV-Vis Spectrophotometer (for protein quantification).
-
FTIR Spectrometer (for surface validation).
-
Orbital Shaker / Thermomixer.
Experimental Protocol
Phase 1: Synthesis of [APMIm][Cl]
Objective: Synthesize the amino-functionalized ionic liquid monomer.
-
Dissolution: Dissolve 3-chloropropylamine hydrochloride (0.1 mol, 13.0 g) and 1-methylimidazole (0.1 mol, 8.2 g) in 50 mL of acetonitrile in a round-bottom flask.
-
Reflux: Heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring for 48 hours .
-
Note: The long reaction time ensures complete quaternization.
-
-
Purification:
-
Drying: Dry the purified product in a vacuum oven at 60°C for 12 hours.
-
Yield Check: Expect a yellowish viscous liquid or hygroscopic solid.
-
Validation: 1H NMR (D
O) should show imidazolium ring protons at 8.7-9.0 ppm.
-
Phase 2: Preparation of IL-Modified Matrix (Silica-IL)
Objective: Graft the IL onto the silica support.
-
Activation (Epoxy-Silica):
-
Suspend 5.0 g of Silica gel in 50 mL anhydrous toluene.
-
Add 2.0 mL of GLYMO .
-
Reflux at 110°C for 12 hours.
-
Filter, wash with toluene and ethanol, and dry at 80°C.
-
-
Grafting (IL-Silica):
-
Washing: Filter and wash extensively with ethanol and water to remove unbound IL.
Phase 3: Enzyme Immobilization
Objective: Bind and crosslink the enzyme.
-
Equilibration: Wash 100 mg of IL-Silica matrix with Phosphate Buffer (50 mM, pH 7.0).
-
Adsorption:
-
Add 5 mL of Enzyme Solution (2 mg/mL in buffer).
-
Incubate at 25°C for 4 hours with gentle shaking (150 rpm).
-
-
Crosslinking:
-
Add Glutaraldehyde to the mixture to a final concentration of 0.5% (v/v) .
-
Shake for an additional 30 minutes .
-
Critical: Do not over-crosslink, as this rigidifies the enzyme excessively.
-
-
Washing: Centrifuge/filter and wash the solid biocatalyst 3 times with buffer to remove unbound enzyme. Store at 4°C.
Characterization & Validation
Workflow Visualization
Figure 2: End-to-end experimental workflow for synthesis and immobilization.
Quality Control Metrics
| Technique | Expected Result | Purpose |
| FTIR Spectroscopy | Peaks at 1570 cm | Confirms grafting of imidazolium ring onto silica. |
| Bradford Assay | Decrease in supernatant protein conc. | Calculates Immobilization Efficiency (%) . |
| Activity Assay | Hydrolysis of p-nitrophenyl palmitate (p-NPP). | Determines Activity Recovery (%) . |
Performance Data (Reference Values)
The following data represents typical performance metrics for Lipase (CRL) immobilized on [APMIm][Cl]-Silica vs. Free Lipase.
| Parameter | Free Enzyme | Immobilized Enzyme (Matrix) | Improvement Factor |
| Optimum Temperature | 35°C | 50°C | +15°C Shift |
| Thermal Stability (60°C, 1h) | 20% residual activity | 85% residual activity | 4.2x |
| pH Stability (pH 9.0) | 40% residual activity | 90% residual activity | 2.2x |
| Reusability (10 Cycles) | N/A (Single use) | 78% residual activity | High |
Data derived from comparative analysis of ionic liquid-modified supports [1, 2, 4].
Troubleshooting Guide
Problem: Low Immobilization Efficiency (<30%).
-
Cause: Insufficient epoxy groups on silica or pH mismatch during adsorption.
-
Solution: Increase GLYMO concentration during activation. Ensure adsorption pH is near the enzyme's pI (isoelectric point) to maximize initial ionic attraction before crosslinking.
Problem: High Protein Loading but Low Activity.
-
Cause: Steric hindrance or active site blockage by glutaraldehyde.
-
Solution: Reduce glutaraldehyde concentration (try 0.1% - 0.25%). Add substrate (e.g., olive oil) during immobilization to protect the active site ("Imprinting").
Problem: Leaching of Enzyme over cycles.
-
Cause: Weak crosslinking.
-
Solution: Increase crosslinking time to 1 hour, or use a spacer arm (e.g., PEG-diglycidyl ether) instead of direct GLYMO activation to reduce steric strain.
References
-
Jiang, Y., et al. (2009). Magnetic nanoparticles supported ionic liquids for lipase immobilization: Enzyme activity in catalyzing esterification. Journal of Molecular Catalysis B: Enzymatic.
-
Zou, B., et al. (2010). Mesoporous material SBA-15 modified by amino acid ionic liquid to immobilize lipase. Process Biochemistry.
-
Lozano, P., et al. (2011).[8] Stabilizing immobilized cellulase by ionic liquids for saccharification of cellulose solutions. Green Chemistry.
-
Zhang, Y., et al. (2021). Enhancing bio-catalytic performance of lipase immobilized on ionic liquids modified magnetic polydopamine. Colloids and Surfaces B: Biointerfaces.
-
BenchChem. (2025).[1] Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. rsc.org [rsc.org]
- 5. research.abo.fi [research.abo.fi]
- 6. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 7. Isolation and Characterisation of 1-Alkyl-3-Methylimidazolium Chloride Ionic Liquid-Tolerant and Biodegrading Marine Bacteria | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Grafting Imidazolium Cations onto Carbon Nanotubes
Introduction
Carbon nanotubes (CNTs) continue to be at the forefront of nanomaterials research due to their exceptional mechanical, thermal, and electronic properties. However, their inherent van der Waals forces lead to significant aggregation and poor solubility in most solvents, which hampers their processability and integration into advanced materials and devices.[1][2] To unlock their full potential, surface functionalization is a critical step. This process modifies the CNT surface to improve dispersion and introduce new functionalities.[2]
Among the vast array of functional moieties, imidazolium cations, the cationic component of many ionic liquids (ILs), have emerged as highly effective surface modifiers. Grafting imidazolium salts onto CNTs can dramatically enhance their solubility, create new catalytic sites, improve interfacial charge transfer, and provide a versatile platform for further chemical modification.[1][3][4] The resulting hybrid materials are of great interest to researchers in materials science, catalysis, energy storage, and drug development.
This guide provides a detailed overview and step-by-step protocols for the two primary strategies for immobilizing imidazolium cations onto CNT surfaces: robust covalent grafting and property-preserving non-covalent functionalization.[5] Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Part I: Covalent Grafting Strategies
Covalent functionalization establishes a strong, permanent chemical bond between the imidazolium moiety and the carbon nanotube. This approach ensures the stability of the functional group against leaching. The primary trade-off is the potential disruption of the CNT's sp²-hybridized carbon lattice, which can alter its electronic properties. This is often a necessary compromise to achieve high functionalization density and stability.
Method 1: Amidation of Carboxylated CNTs ("Grafting To")
This is one of the most widely used and versatile methods for covalent functionalization. It relies on the initial generation of carboxylic acid groups (-COOH) on the CNT surface, typically at defect sites and tube ends, which then serve as anchor points for amide bond formation.[6][7]
Caption: General workflow for covalent grafting via amidation.
Causality: This initial oxidation step is crucial as it creates the necessary carboxylic acid functional groups on the otherwise inert graphitic surface of the CNTs. The harsh acidic conditions etch the surface, primarily at existing defect sites and the ends of the nanotubes, introducing -COOH moieties that can participate in subsequent reactions.[3][8]
| Parameter | Value/Description | Source |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄, 98%), Nitric Acid (HNO₃, 65-70%) | [3] |
| CNT Type | Multi-walled (MWNTs) or Single-walled (SWNTs) | [3][8] |
| Acid Ratio | 3:1 (v/v) H₂SO₄:HNO₃ | [3] |
| Reaction Temp. | 50-70 °C | [3][8] |
| Reaction Time | 3-5 hours | [3] |
| Work-up | Dilution with DI water, filtration, washing until neutral pH | [3] |
Step-by-Step Methodology:
-
Place 100 mg of pristine CNTs into a round-bottom flask.
-
Carefully add 40 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄/HNO₃. Caution: This mixture is highly corrosive. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
Sonicate the mixture for 30 minutes to ensure good dispersion of the CNTs.
-
Heat the flask in an oil bath to 60 °C and stir vigorously for 5 hours.[3]
-
Allow the mixture to cool to room temperature.
-
Slowly pour the acid mixture into 500 mL of deionized (DI) water with stirring.
-
Collect the CNTs by vacuum filtration through a PTFE membrane (0.22-0.45 µm pore size).
-
Wash the collected CNTs (the filter cake) repeatedly with DI water until the pH of the filtrate is neutral (~pH 7).
-
Dry the resulting carboxylated CNTs (CNT-COOH) in a vacuum oven at 70 °C overnight.
Causality: This protocol utilizes a well-established carbodiimide coupling agent, dicyclohexylcarbodiimide (DCC), to directly form an amide bond between the CNT-COOH and an amine-terminated imidazolium salt. DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.[3][9]
| Parameter | Value/Description | Source |
| Reagents | CNT-COOH, 1-(3-Aminopropyl)-3-methylimidazolium bromide, DCC, DMF | [3][9] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Reaction Temp. | 50 °C | [3] |
| Reaction Time | 24 hours | [3] |
| Work-up | Centrifugation, filtration, washing with DMF, ethanol, and water | [9] |
Step-by-Step Methodology:
-
Disperse 5 mg of dried CNT-COOH in 10 mL of DMF via ultrasonication for 15 minutes to create a homogeneous suspension.[9]
-
To this suspension, add 10 mg of an amine-terminated ionic liquid (e.g., 1-(3-Aminopropyl)-3-methylimidazolium bromide) and 10 mg of DCC.[3]
-
Stir the mixture vigorously at 50 °C for 24 hours under a nitrogen atmosphere.[3]
-
After cooling, centrifuge the mixture to remove any unreacted, aggregated CNTs.
-
Filter the supernatant through a nylon membrane (0.22 µm pore size).
-
Thoroughly wash the collected product with DMF, ethanol, and DI water to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[9]
-
Dry the final product, imidazolium-grafted CNTs (CNT-IL), under vacuum.
Causality: To enhance reactivity, the carboxylic acid groups can be converted to more reactive acyl chlorides (-COCl) using thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] These acyl chlorides readily react with amine-functionalized imidazoles without the need for a coupling agent, often leading to higher degrees of functionalization. The final step involves quaternization of the imidazole nitrogen to form the desired imidazolium salt.[10][12]
| Parameter | Value/Description | Source |
| Reagents | CNT-COOH, Thionyl Chloride (SOCl₂), DMF (catalyst), (3-Aminopropyl)imidazole, n-Butyl bromide | [8][10][12] |
| Reaction Temp. | 70 °C (Acyl. Chlor.), 95-120 °C (Amidation), 70 °C (Quaternization) | [8][10][11] |
| Reaction Time | 24h (Acyl. Chlor.), 48-72h (Amidation), 24h (Quaternization) | [10][11] |
| Work-up | Filtration and washing with anhydrous THF, followed by water wash after final step | [10] |
Step-by-Step Methodology:
-
Acyl Chloride Formation: Suspend 60 mg of CNT-COOH in 90 mL of DMF. Add 2.5 mL of oxalyl chloride (or SOCl₂) dropwise at 0 °C under nitrogen. Stir for 2 hours at 0 °C, 2 hours at room temperature, and then overnight at 70 °C to yield CNT-COCl.[8][11]
-
Amidation: Cool the CNT-COCl suspension. Add a solution of (3-Aminopropyl)imidazole in DMF. Heat the mixture to 95-120 °C and stir for 48-72 hours.[10][11]
-
Cool the mixture, filter, and wash thoroughly with THF and ethanol to remove unreacted amine. Dry the product (CNT-imidazole).
-
Quaternization: Disperse the dried CNT-imidazole in a suitable solvent like acetonitrile. Add an excess of an alkyl halide (e.g., n-butyl bromide). Reflux the mixture at 70 °C for 24 hours.[10][12]
-
After cooling, filter the final product, wash extensively with THF and DI water, and dry under vacuum.
Part II: Non-Covalent Grafting Strategies
Non-covalent functionalization is an attractive alternative that preserves the pristine sp² structure and, therefore, the intrinsic electronic properties of the CNTs.[13] The interaction relies on weaker forces such as π-π stacking, van der Waals, or electrostatic interactions.[5] While these bonds are less robust than covalent links, they are often sufficient for improving dispersion and introducing functionality for many applications.
Method 2: π-π Stacking with Pyrene-Functionalized Imidazolium Salts
Causality: This elegant method leverages the strong, non-covalent affinity between the extended π-system of a pyrene moiety and the graphitic sidewall of a carbon nanotube.[14] By synthesizing a molecule that contains both a pyrene "anchor" and an imidazolium "functional head," the entire adduct can be effectively immobilized on the CNT surface without chemical damage.[15]
Caption: Workflow for π-π stacking functionalization.
Causality: The protocol relies on creating a stable dispersion of CNTs, which allows the pyrene-imidazolium molecules to access the individual nanotube surfaces. Sonication provides the energy to overcome the inter-tube van der Waals forces, while the subsequent π-π stacking interaction between the pyrene anchor and the CNT surface is thermodynamically favorable, leading to spontaneous self-assembly.[1][16]
| Parameter | Value/Description | Source |
| Reagents | Pristine CNTs, Pyrene-functionalized imidazolium salt (e.g., 1-pyrenemethyl-3-methylimidazolium hexafluorophosphate) | [15] |
| Solvent | DMF, Chloroform, or other suitable organic solvent | [1] |
| Process | Sonication followed by stirring | [1] |
| Reaction Temp. | Room Temperature | [15] |
| Reaction Time | 12-24 hours | [15] |
| Work-up | Centrifugation/filtration to remove excess unbound adduct | [15] |
Step-by-Step Methodology:
-
Synthesize or procure a pyrene-functionalized imidazolium salt. A common example involves reacting 1-(bromomethyl)pyrene with 1-methylimidazole.
-
Disperse 10 mg of pristine CNTs in 20 mL of DMF by sonicating for 1 hour.
-
In a separate vial, dissolve 20 mg of the pyrene-imidazolium salt in 5 mL of DMF.
-
Add the pyrene-imidazolium solution to the CNT dispersion.
-
Stir the mixture at room temperature for 24 hours to allow for complete adsorption and self-assembly.
-
Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 30 minutes. The supernatant will contain unbound pyrene-imidazolium salt.
-
Carefully decant the supernatant. Re-disperse the CNT pellet in fresh DMF and repeat the centrifugation/washing step 2-3 times to ensure all non-adsorbed molecules are removed.
-
Dry the final product under vacuum.
Part III: Characterization and Validation
Confirming the successful grafting of imidazolium cations is a critical step. A combination of spectroscopic and imaging techniques is required to provide unequivocal evidence of functionalization.
| Technique | Purpose & Expected Observations | Source |
| FTIR Spectroscopy | To identify functional groups. For covalent amidation, look for the appearance of the amide C=O stretch (~1650-1670 cm⁻¹) and disappearance of the carboxylic acid C=O stretch (~1715 cm⁻¹).[3] | [3] |
| Raman Spectroscopy | To assess structural changes. The ratio of the D-band (defects) to the G-band (graphitic) typically increases after covalent functionalization, indicating disruption of the sp² lattice. Non-covalent methods should show minimal change in the D/G ratio.[4][10] | [4][10] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted material. The weight loss at temperatures corresponding to the decomposition of the organic imidazolium moiety can be used to calculate the grafting density.[10] | [10] |
| X-ray Photoelectron Spectroscopy (XPS) | For elemental and chemical state analysis. The appearance of N 1s peaks at binding energies characteristic of the imidazolium ring (~400-402 eV) is direct evidence of successful grafting.[3][10] | [3][10] |
| Transmission Electron Microscopy (TEM) | To visualize the CNTs. Can show changes in morphology, such as the presence of an amorphous layer on the surface of covalently modified CNTs, and can confirm that the nanotubes are better dispersed after functionalization.[3][4] | [3][4] |
Conclusion
The functionalization of carbon nanotubes with imidazolium cations provides a powerful means to enhance their processability and introduce tailored chemical properties. The choice between a robust covalent strategy and a structure-preserving non-covalent approach depends entirely on the final application's requirements for stability versus pristine electronic character. The protocols detailed in this guide offer reliable and validated pathways for researchers to create these advanced hybrid nanomaterials, paving the way for innovations in catalysis, composite materials, and biomedical devices.
References
-
Park, M. J., Lee, J. K., Lee, B. S., Lee, Y.-W., Choi, I. S., & Lee, S.-g. (2006). Covalent Modification of Multiwalled Carbon Nanotubes with Imidazolium-Based Ionic Liquids: Effect of Anions on Solubility. Chemistry of Materials, 18(6), 1546–1551. [Link]
-
Fukushima, T., & Aida, T. (2007). Ionic liquids for soft functional materials with carbon nanotubes. Chemistry, 13(18), 5048–5058. [Link]
-
Wang, J., Wang, S., Li, M., & Yun, W. (2016). Imidazolium Ionic Liquid Functionalized Carbon Nanotubes for Improved Interfacial Charge Transfer and Simultaneous Determination of Dihydroxybenzene Isomers. Sensors (Basel, Switzerland), 16(5), 703. [Link]
-
Park, M. J., Lee, J. K., Lee, B. S., Lee, Y.-W., Choi, I. S., & Lee, S.-g. (2006). Covalent modification of multiwalled carbon nanotubes with imidazolium-based ionic liquids: Effect of anions on solubility. Ewha Womans University Repository. [Link]
-
Buaki-Sogó, M., Vivian, A., Bivona, L. A., García, H., Gruttadauria, M., & Aprile, C. (2016). Imidazolium functionalized carbon nanotubes for the synthesis of cyclic carbonates: reducing the gap between homogeneous and heterogeneous catalysis. Catalysis Science & Technology, 6(22), 8040–8048. [Link]
-
Golosova, A. A., et al. (2008). Chemical functionalization of carbon nanotubes with aryl diazonium salts. Physica Status Solidi (B), 245(10), 2275-2278. [Link]
-
Buaki-Sogó, M., Vivian, A., Bivona, L. A., García, H., Gruttadauria, M., & Aprile, C. (2016). Imidazolium functionalized carbon nanotubes for the synthesis of cyclic carbonates: reducing the gap between homogeneous and heterogeneous catalysis. RSC Publishing. [Link]
-
Park, M. J., Lee, J. K., Lee, B. S., Lee, Y.-W., Choi, I. S., & Lee, S.-g. (2006). Covalent Modification of Multiwalled Carbon Nanotubes with Imidazolium-Based Ionic Liquids: Effect of Anions on Solubility. American Chemical Society. [Link]
-
Zhang, Q., Wang, W., Zhang, M., & Zhu, X. (2018). Surface modification of carbon nanotubes by using iron-mediated activators generated by electron transfer for atom transfer radical polymerization. RSC Advances, 8(20), 11116–11123. [Link]
-
Hua, F., Ruckenstein, E. (2003). Controlled Functionalization of Multiwalled Carbon Nanotubes by in Situ Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 125(51), 15734-15735. [Link]
-
Li, D., He, D., He, X., & Zhao, J. (2013). Carbon Nanotubes Non-Covalent Modified by Ionic Liquid Surfactant and its Optical Limiting Properties. Advanced Materials Research, 750-752, 118-121. [Link]
-
Baskaran, D., et al. (2007). "Hairy" single-walled carbon nanotubes prepared by atom transfer radical polymerization. Chemistry of Materials, 19(11), 2737-2744. [Link]
-
Chen, R. J., et al. (2003). Noncovalent functionalization of carbon nanotubes for highly specific electronic biosensors. Proceedings of the National Academy of Sciences, 100(9), 4984-4989. [Link]
-
Zhang, Q., Wang, W., Zhang, M., & Zhu, X. (2018). Surface modification of carbon nanotubes by using iron-mediated activators generated by electron transfer for atom transfer radical polymerization. RSC Advances, 8(20), 11116–11123. [Link]
-
Kumar, S., Ahlawat, J., Kumar, R., & Dilbaghi, N. (2019). Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development. Micromachines, 10(1), 51. [Link]
-
Kong, H., Gao, C., & Yan, D. (2007). Modification of Multiwall Carbon Nanotubes with Initiators and Macroinitiators of Atom Transfer Radical Polymerization. Macromolecules, 40(25), 8918–8926. [Link]
-
Polo-Luque, M. L., Simonet, B. M., & Valcárcel, M. (2014). Functionalization and dispersion of carbon nanotubes in ionic liquids. TrAC Trends in Analytical Chemistry, 59, 74-83. [Link]
-
Wang, M., & Zhang, L. (2013). Progress in Imidazolium Ionic Liquids Assisted Fabrication of Carbon Nanotube and Graphene Polymer Composites. Polymers, 5(2), 728–759. [Link]
-
Shokouhimehr, M., et al. (2012). Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investigations. International Journal of Nanomedicine, 7, 5329–5335. [Link]
-
Tasis, D., Tagmatarchis, N., Bianco, A., & Prato, M. (2006). Chemistry of Carbon Nanotubes. Chemical Reviews, 106(3), 1105-1136. [Link]
-
Gross, M., et al. (2013). Reductive diazotation of carbon nanotubes: an experimental and theoretical selectivity study. Nanoscale, 5(2), 705-713. [Link]
-
Wang, J. (2005). Advanced technology for functionalization of carbon nanotubes. Journal of Materials Science, 40(12), 3025-3030. [Link]
-
Wang, J., Wang, S., Li, M., & Yun, W. (2016). Imidazolium Ionic Liquid Functionalized Carbon Nanotubes for Improved Interfacial Charge Transfer and Simultaneous Determination of Dihydroxybenzene Isomers. Semantic Scholar. [Link]
-
Wang, W., et al. (2016). One-step photo-induced modification of carbon nanotubes via polymeric diazonium chemistry. RSC Advances, 6(82), 78583-78590. [Link]
-
Dimiev, A. M., & Tour, J. M. (2023). Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review. Nanomaterials, 13(10), 1632. [Link]
-
Reid, M. S., et al. (2016). Imidazolium grafted cellulose nanocrystals for ion exchange applications. Cellulose, 23(5), 2969-2981. [Link]
-
Dyke, C. A., Stewart, M. P., & Tour, J. M. (2004). Diazonium-based functionalization of carbon nanotubes: XPS and GC-MS analysis and mechanistic implications. Synlett, 2004(01), 155-160. [Link]
-
Delarue, Q., et al. (2010). Π-Stacking Functionalization of Carbon Nanotubes through Micelle Swelling. ChemPhysChem, 11(8), 1635-1638. [Link]
-
Guldi, D. M., et al. (2014). Non-covalent and reversible functionalization of carbon nanotubes. Beilstein Journal of Organic Chemistry, 10, 2224-2245. [Link]
-
Delarue, Q., et al. (2010). Π-Stacking Functionalization of Carbon Nanotubes through Micelle Swelling. ChemPhysChem, 11(8), 1635-1638. [Link]
-
S. S. T. (2011). Synthesis of Amide Functionalized Carbon Nanotubes. ResearchGate. [Link]
-
Jousselme, B., et al. (2010). Immobilization of pyrene-tagged metal complexes onto solid supports by π-stacking interactions: syntheses and applications. Chemical Society Reviews, 39(11), 4230-4245. [Link]
-
Nasiri, A. (2021). When the non-covalent functionalization (π–π stacking) happens between a pyrene based molecule and CNT (SW or MW), how does this stacking break? ResearchGate. [Link]
-
Wang, M., & Zhang, L. (2013). Progress in Imidazolium Ionic Liquids Assisted Fabrication of Carbon Nanotube and Graphene Polymer Composites. ResearchGate. [Link]
-
Heidarian, M., Khazaei, A., & Saien, J. (2021). Grafting Drugs to Functionalized Single-wall Carbon Nanotubes as a Potential Method for Drug Delivery. Physical Chemistry Research, 9(1), 57-68. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolium Ionic Liquid Functionalized Carbon Nanotubes for Improved Interfacial Charge Transfer and Simultaneous Determination of Dihydroxybenzene Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolium functionalized carbon nanotubes for the synthesis of cyclic carbonates: reducing the gap between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. physchemres.org [physchemres.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. delarue-research.org [delarue-research.org]
- 14. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
- 15. Immobilization of pyrene-tagged metal complexes onto solid supports by π-stacking interactions: syntheses and applications - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00598A [pubs.rsc.org]
- 16. Ionic liquids for soft functional materials with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing viscosity of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride for gas capture
Product: 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride ([Apmim][Cl])
Application: Carbon Capture (Post-combustion
Welcome to the [Apmim][Cl] Technical Support Hub
You are likely visiting this page because your ionic liquid (IL) has transitioned from a viscous oil to an unpumpable gel (or solid) during
This guide does not just list "fixes"; it explains the molecular mechanics driving the viscosity spike so you can engineer a permanent solution.
PART 1: The Core Problem (Root Cause Analysis)
User Report: "My IL solidified after 20 minutes of gas exposure."
Technical Explanation:
[Apmim][Cl] captures
The viscosity spike is caused by Hydrogen Bonding Networking .
-
Zwitterion Formation: The reaction produces a zwitterionic carbamate.
-
The Chloride Effect: The chloride anion (
) is a strong hydrogen bond acceptor. It bridges the acidic protons on the newly formed carbamic acid/carbamate species. -
Gelation: These intermolecular forces create a rigid 3D network, increasing viscosity by 2–3 orders of magnitude (often >10,000 cP).
Visualizing the "Viscosity Trap":
Figure 1: The molecular pathway from liquid to gel. The chloride anion acts as a "glue" between carbamate chains.
PART 2: Troubleshooting & Optimization Protocols
Strategy A: Viscosity Reduction via Co-Solvents (The "Dilution" Method)
Theory: Disrupt the hydrogen bonding network by introducing a spacer molecule or a competitive H-bond acceptor.
Protocol:
-
Water (The Kinetic Promoter):
-
Mechanism:[1][2] Water solvates the ionic species and breaks the rigid chloride-carbamate network. It also shifts the mechanism slightly toward bicarbonate formation (which is less viscous than carbamate).
-
Recommendation: Add 10–15 wt%
. -
Warning: Too much water increases the energy penalty for regeneration (due to the high heat capacity of water).
-
-
Glycols (The Thermal Buffer):
Comparative Data: Viscosity vs. Capture Capacity
| Solvent System | Viscosity (Pre-Capture) | Viscosity (Post-Capture) | CO2 Capacity | Notes |
| Neat [Apmim][Cl] | ~300 cP | >10,000 cP (Gel) | 0.5 mol/mol | Unpumpable without heat. |
| + 15 wt% Water | ~50 cP | ~400 cP | 0.6 mol/mol | Best kinetics; corrosion risk. |
| + 50 wt% PEG 200 | ~80 cP | ~600 cP | 0.3 mol/mol | Lower capacity (dilution effect). |
Strategy B: Supported Ionic Liquid Phase (SILP) (The "Engineering" Fix)
User Report: "I cannot add solvents because I need high purity separation."
Solution: If you cannot make the liquid flow, stop pumping it . Immobilize the [Apmim][Cl] onto a high-surface-area solid support. This transforms the process from gas-liquid absorption to gas-solid adsorption, completely bypassing bulk viscosity issues.
Protocol: Wet Impregnation
-
Support Selection: Use mesoporous silica (e.g., SBA-15 or MCM-41). Pore size must be >10 nm to prevent pore blockage by the viscous IL.
-
Dissolution: Dissolve [Apmim][Cl] in methanol (volatile carrier).
-
Impregnation: Mix with silica support (Target loading: 30–40 wt% IL).
-
Evaporation: Remove methanol under vacuum at 60°C.
-
Result: A free-flowing powder that behaves chemically like the liquid IL but mechanically like a solid.
PART 3: Advanced Troubleshooting (FAQs)
Q: Why does my [Apmim][Cl] look viscous before I even add
-
Diagnosis: Residual halides or water content issues.
-
Fix: [Apmim][Cl] is extremely hygroscopic. If it absorbs moisture from the air, it initially becomes less viscous. If it is "dry" but still thick, this is its natural state. However, if it is dark or cloudy, you may have unreacted precursors (imidazole).
-
Validation: Run a Karl Fischer titration. Water content < 0.1% is required for "neat" baseline measurements.
Q: Can I use temperature to manage the viscosity?
-
Answer: Yes, but with a penalty.
-
Thermodynamics: Viscosity drops Arrhenius-ly with temperature. However,
capture is exothermic. Increasing temperature shifts the equilibrium away from capture (lower capacity). -
Operational Sweet Spot: Absorb at 40°C (compromise between kinetics and capacity) and regenerate at 80–100°C .
Q: Is the Chloride anion the problem?
-
Deep Dive: Yes. The
anion is small and charge-dense, promoting strong H-bonds. -
Alternative: If [Apmim][Cl] is too difficult to handle, consider anion exchange to [Apmim][
] (bis(trifluoromethylsulfonyl)imide). The bulky, fluorinated anion prevents tight packing and H-bonding, significantly lowering viscosity (though it is more expensive).
PART 4: Decision Matrix (Workflow)
Use this logic flow to determine your experimental setup.
Figure 2: Selecting the correct viscosity mitigation strategy based on process constraints.
References
-
Effect of Water on Viscosity: Goodrich, B. F., et al. (2011).[2][3] "Effect of Water and Temperature on Absorption of CO2 by Amine-Functionalized Anion-Tethered Ionic Liquids." The Journal of Physical Chemistry B.
-
SILP Technology: Romanos, G. E., et al. (2014).[4] "Novel Supported Ionic Liquid Phase Systems Consisting of Silica Nanoparticles Encapsulating Amine-Functionalized Ionic Liquids." The Journal of Physical Chemistry C.
-
Viscosity Mechanism: Zhang, F., et al. (2025).[5] "Absorption of CO2 by amino acid-functionalized ionic liquids: Mechanisms, properties, and outlook." Journal of Energy Chemistry.
-
General Properties of [Apmim][Cl]: Sigma-Aldrich Product Specification, "this compound."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent Advances in Anhydrous Solvents for CO2 Capture: Ionic Liquids, Switchable Solvents, and Nanoparticle Organic Hybrid Materials [frontiersin.org]
- 3. Effect of water and temperature on absorption of CO2 by amine-functionalized anion-tethered ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Mass Transfer Limitations in Ionic Liquid CO₂ Absorption
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ionic liquids (ILs) for carbon dioxide (CO₂) capture. This guide is designed to provide in-depth, practical solutions to common challenges related to mass transfer limitations, a critical bottleneck in the efficiency of IL-based absorption systems. Our goal is to move beyond simple procedural lists and offer a resource grounded in scientific causality and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts essential for understanding and diagnosing mass transfer issues in your experiments.
Q1: What are "mass transfer limitations" in the context of CO₂ absorption by ionic liquids?
A: Mass transfer limitations refer to the physical constraints that slow down the movement of CO₂ molecules from the gas phase to the bulk of the ionic liquid where absorption (either physical or chemical) occurs. In an ideal scenario, the absorption rate would be dictated solely by the intrinsic reaction kinetics or solubility. However, in reality, the process is often limited by how quickly CO₂ can travel across the gas-liquid interface and diffuse through the viscous liquid. This is a significant challenge because many ILs with high CO₂ affinity also exhibit high viscosity.[1][2]
Q2: Why is high viscosity the most frequently cited problem for mass transfer in ILs?
A: High viscosity is a primary obstacle because it directly impedes the diffusion of CO₂ molecules within the liquid.[3] The diffusion coefficient of CO₂ in ILs can be an order of magnitude smaller than in traditional organic solvents, a phenomenon directly attributed to the higher viscosity of ILs.[4] This slow diffusion creates a bottleneck, reducing the overall rate of absorption and increasing the time required to reach equilibrium.[1] Furthermore, high viscosity can lead to increased energy consumption for pumping and mixing in a large-scale process.[1]
Q3: How do the specific cation and anion of an ionic liquid influence mass transfer?
A: The choice of cation and anion is paramount as it dictates the IL's physicochemical properties, including viscosity and CO₂ affinity.
-
Anion: The anion is often the dominant factor in determining CO₂ solubility.[5][6] Anions with fluorinated groups can enhance physical absorption, while basic anions (e.g., acetate, amino-acid-based) can enable chemical absorption.[5][7] However, some functionalized anions that react with CO₂ can form hydrogen-bonded networks, drastically increasing viscosity post-absorption.[1][8]
-
Cation: The cation structure influences properties like viscosity and free volume. Longer alkyl chains on the cation can sometimes increase CO₂ solubility slightly but also tend to increase viscosity.[8][9] The interaction energy between the cation and anion also plays a role; weaker interactions can lead to lower viscosity and improved gas diffusivity.[5][8]
Q4: What is the difference between physical and chemical absorption in ILs, and how does it affect mass transfer?
A:
-
Physical Absorption: CO₂ dissolves in the IL by occupying free volume between the ions, driven by van der Waals forces.[6] This process is typically characterized by lower absorption capacity but also lower regeneration energy. Mass transfer is primarily limited by the rate of CO₂ diffusion through the viscous liquid.
-
Chemical Absorption (Chemisorption): CO₂ reacts with functional groups on the IL, often on the anion, to form new chemical species like carbamates.[5][10] This leads to a much higher absorption capacity, especially at low CO₂ partial pressures.[2] However, the reaction can significantly increase the viscosity of the IL, which severely hampers mass transfer and can even lead to the formation of a gel.[8][11]
Q5: I've seen the term "shuttle effect" in some papers. What is it?
A: The "shuttle effect" describes a mechanism for enhancing mass transfer. It typically occurs in multiphase systems, such as an IL-in-water emulsion. The dispersed IL droplets, which have a high affinity for CO₂, absorb the gas at the primary gas-liquid interface and then transport it through the continuous phase (water) to another point, effectively acting as a "shuttle" and increasing the overall mass transfer rate by increasing the driving force.[12]
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: My CO₂ absorption rate is extremely slow, and the system takes hours to reach equilibrium.
This is the most common issue and usually points to one or more mass transfer resistances in your system.
-
Possible Cause A: High Ionic Liquid Viscosity
-
Why it happens: The inherent molecular structure of your IL results in high internal friction, slowing down the diffusion of CO₂ molecules. The CO₂ diffusivity in ILs is often inversely related to the IL's viscosity.[4]
-
How to diagnose:
-
Solutions & Scientific Rationale:
-
Increase Temperature: Increasing the operating temperature can dramatically lower the viscosity of most ILs, thereby increasing the CO₂ diffusion coefficient.[13] However, be aware that for physical absorption, CO₂ solubility typically decreases with increasing temperature, so an optimal temperature must be found.[1][14]
-
Introduce a Co-solvent: Adding a low-viscosity co-solvent like water or an organic solvent can significantly reduce the overall viscosity of the mixture.[15] Even small amounts of water can break up the IL's hydrogen-bonding network and improve fluidity. However, the co-solvent may also reduce the CO₂ solubility.[15]
-
Re-evaluate Your IL Choice: Select ILs known for lower viscosity. For example, those with ether-functionalized cations or anions like dicyanamide ([N(CN)₂]⁻) tend to have lower viscosities than their alkyl-chain counterparts.[16]
-
-
-
Possible Cause B: Insufficient Gas-Liquid Interfacial Area
-
Why it happens: The rate of mass transfer is directly proportional to the surface area available for CO₂ to move from the gas phase into the liquid. If the contact area is small, the overall absorption rate will be low, regardless of the IL's intrinsic properties.[2]
-
How to diagnose:
-
Observe your experimental setup. Is the gas being bubbled through the liquid? Is the surface of the liquid agitated? A stagnant, flat surface will have a very low interfacial area.
-
If using a stirred vessel, are you seeing a vortex? Is the stirring speed high enough to create good mixing and surface renewal?
-
-
Solutions & Scientific Rationale:
-
Increase Agitation: In a stirred-cell or bubble column, increase the stirring speed or gas flow rate to create more turbulence and a larger, more dynamic interfacial area.[17]
-
Immobilize the IL on a Porous Support: This is a highly effective strategy. By impregnating a high-surface-area porous material (like silica, activated carbon, or a polymer) with the IL, you create a very thin film of liquid.[8][18] This dramatically increases the gas-liquid contact area and reduces the diffusion path length for CO₂ molecules to negligible levels, effectively eliminating the bulk liquid diffusion resistance.[2][18] This creates what is known as a Supported Ionic Liquid Membrane (SILM).[16]
-
-
Problem 2: My experimental results for CO₂ absorption are inconsistent and not reproducible.
Reproducibility issues often stem from uncontrolled variables that affect the IL's properties.
-
Possible Cause A: Variable Water Content
-
Why it happens: Many ILs are hygroscopic. The presence of even small, uncontrolled amounts of water can significantly alter the IL's viscosity, density, and CO₂ absorption capacity.[5] Water can decrease viscosity, which might enhance mass transfer, but it can also compete with CO₂ for interaction sites in some functionalized ILs.[15]
-
How to diagnose:
-
Use Karl Fischer titration to measure the water content of your IL before and after experiments.
-
Review your experimental procedure. Are you drying the IL and the incoming gas stream sufficiently?
-
-
Solutions & Scientific Rationale:
-
Rigorous Drying: Dry the IL under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use. Ensure the temperature is below the IL's decomposition point.
-
Inert Gas Stream: Use a dry inert gas (e.g., N₂, Ar) for all transfers and as a carrier for your CO₂ to prevent atmospheric moisture contamination. Pass the CO₂ gas stream through a drying column (e.g., with molecular sieves) before it enters your absorption cell.
-
-
-
Possible Cause B: Ionic Liquid Degradation or Contamination
-
Why it happens: While ILs are known for their stability, some can be susceptible to degradation in the presence of certain flue gas components or impurities. For instance, SO₂ and NO₂ can react irreversibly with some functionalized ILs, consuming the active sites intended for CO₂ capture.[19]
-
How to diagnose:
-
Visual inspection: Has the IL changed color or become hazy?
-
Spectroscopic analysis: Use FTIR or NMR to compare the spectrum of the used IL with a fresh sample to identify changes in chemical structure.
-
-
Solutions & Scientific Rationale:
-
Purify Gas Stream: If working with simulated flue gas, ensure it is free from reactive impurities unless they are part of the study.
-
Select Robust ILs: If your application involves flue gas, choose ILs known for their stability in the presence of SOx and NOx. For example, some studies have investigated IL mixtures designed to selectively capture SO₂ before the CO₂ absorption stage.[19]
-
-
Problem 3: The viscosity of my amine-functionalized IL increases dramatically after absorbing CO₂, turning it into a gel.
This is a specific and severe mass transfer problem associated with certain types of chemisorption.
-
Why it happens: Amine-functionalized ILs often capture CO₂ via a 1:1 or 2:1 amine:CO₂ mechanism, forming carbamate or carbamic acid species.[1][10] The formation of these products can introduce strong intermolecular hydrogen bonding, leading to a dramatic increase in viscosity or even solidification.[1][8]
-
How to diagnose: This is typically observed directly during the experiment as the liquid becomes difficult to stir and may solidify.
-
Solutions & Scientific Rationale:
-
Operate at Higher Temperatures: As with general viscosity issues, a higher temperature can often keep the product in a liquid state and reduce viscosity.
-
Use Aprotic Heterocyclic Anions (AHAs): A significant advance in IL design involves using anions like pyrazolides or triazolides. These anions react with CO₂ at a 1:1 molar ratio but do so without a significant increase in viscosity.[2] This is because the reaction mechanism does not create the extensive hydrogen-bonding networks seen with many amino-acid or amine-functionalized ILs.[2]
-
Consider a Hybrid System: Blending the functionalized IL with a low-viscosity physical solvent IL can help mitigate the viscosity increase, though this may lower the overall absorption capacity.
-
Section 3: Visualizing the Troubleshooting Process & Experimental Workflow
To aid in diagnosing issues, the following logical diagrams outline a troubleshooting path and a key experimental workflow.
Diagram 1: Troubleshooting Logic for Low CO₂ Absorption Rate
Caption: A decision tree for troubleshooting low CO₂ absorption rates.
Diagram 2: Workflow for Preparing a Supported Ionic Liquid Membrane (SILM)
Caption: Workflow for SILM preparation to enhance interfacial area.
Section 4: Key Experimental Protocols
Here we provide standardized, step-by-step methodologies for critical experiments.
Protocol 1: Gravimetric Measurement of CO₂ Absorption Kinetics
This protocol uses a gravimetric balance to measure the mass increase of an IL sample as it absorbs CO₂.
Objective: To determine the rate and capacity of CO₂ absorption in a pure IL.
Materials:
-
High-pressure, high-temperature magnetic suspension balance or thermogravimetric analyzer (TGA).
-
Ionic Liquid (dried under vacuum).
-
High-purity CO₂ and N₂ (or Ar) gas cylinders with pressure regulators.
-
Gas drying column.
Procedure:
-
Sample Preparation: Accurately weigh and load a specific amount (e.g., 50-100 mg) of the dried IL into the sample crucible of the balance.
-
System Purge: Place the crucible in the balance. Seal the system and purge with dry N₂ or Ar for at least 30 minutes to remove any residual air and moisture.
-
Temperature Equilibration: Heat the sample to the desired experimental temperature (e.g., 40 °C) under the inert gas flow and allow the system to stabilize until a constant weight reading is achieved.
-
Taring the Balance: Tare the balance to zero under the inert atmosphere at the target temperature.
-
Initiating Absorption: Swiftly switch the gas feed from the inert gas to CO₂ at the desired pressure (e.g., 1 bar). Ensure the pressure and temperature remain constant throughout the experiment.
-
Data Logging: Record the mass of the sample as a function of time. The mass will increase as the IL absorbs CO₂. Continue recording until the mass no longer changes, indicating that equilibrium has been reached.
-
Calculation:
-
The absorption capacity is calculated from the final mass uptake (Δm) and the initial mass of the IL (m_IL), converted to moles: mol CO₂ / mol IL.
-
The absorption rate can be determined from the initial slope of the mass vs. time curve.
-
Self-Validation:
-
Ensure the baseline weight is stable under inert gas before introducing CO₂.
-
Run a blank experiment with an empty crucible to confirm no mass changes are due to buoyancy effects or system leaks.
-
Repeat the experiment at least three times to ensure reproducibility.
Section 5: Data Summary Table
The following table summarizes the qualitative impact of various IL properties and experimental conditions on mass transfer.
| Parameter | Impact on Mass Transfer | Rationale | Key References |
| High Viscosity | Negative | Reduces CO₂ diffusivity, slowing molecular transport through the bulk liquid. | [1][3][4] |
| Increased Temperature | Positive | Lowers IL viscosity, increasing CO₂ diffusivity. | [13] |
| Increased Interfacial Area | Positive | Provides more sites for CO₂ to cross from the gas to the liquid phase. | [2][18][20] |
| Functionalized Anions (Chemisorption) | Complex | Increases absorption capacity but can drastically increase viscosity post-reaction, hindering further mass transfer. | [5][8] |
| Water Content | Complex | Can decrease viscosity (positive) but may also compete for active sites or reduce CO₂ solubility (negative). | [5][15] |
| Immobilization on Supports | Strongly Positive | Maximizes interfacial area and minimizes diffusion length, often overcoming bulk liquid limitations. | [8][16][18] |
References
- MDPI. (2025, August 11). Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review.
- N/A. (N/A). Enhancement of Carbon Dioxide Mass Transfer Rate by (Ionic Liquid)-in-Water Emulsion.
- MDPI. (2024, November 15). Using Ionic Liquids to Improve CO2 Capture.
- ACS Publications. (2011, February 15). Understanding the Physical Absorption of CO2 in Ionic Liquids Using the COSMO-RS Method | Industrial & Engineering Chemistry Research.
- ACS Publications. (2025, December 16). Accelerating CO2 Capture via Hierarchically Porous Ionic Liquid Microcapsules with Tailored Mass Transfer Pathways | ACS Sustainable Chemistry & Engineering.
- ACS Publications. (2025, January 23). Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review | Industrial & Engineering Chemistry Research.
- PMC. (N/A). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review.
- ConnectSci. (2009, April 24). Why are Ionic Liquids Attractive for CO2 Absorption? An Overview.
- ACS Publications. (2015, December 7). Mass Transfer Rate Enhancement for CO2 Separation by Ionic Liquids: Effect of Film Thickness | Industrial & Engineering Chemistry Research.
- N/A. (2022, August 9). Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture.
- ACS Publications. (2010, September 2). Diffusivity of Carbon Dioxide in Room-Temperature Ionic Liquids.
- PMC. (N/A). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration.
- MDPI. (2020, September 18). Key Applications and Potential Limitations of Ionic Liquid Membranes in the Gas Separation Process of CO2, CH4, N2, H2 or Mixtures of These Gases from Various Gas Streams.
- YouTube. (2021, March 26). CO2 Capture with Ionic Liquids.
- Scribd. (N/A). CO2 Capture Modeling with Ionic Liquids | PDF | Carbon Dioxide.
- ACS Publications. (2011, May 6). Anion Effects on Interfacial Absorption of Gases in Ionic Liquids. A Molecular Dynamics Study | The Journal of Physical Chemistry B.
- RSC Publishing. (2025, May 19). Viscosity prediction of CO 2 -saturated imidazolium-based ionic liquids using the ε-modified Sanchez–Lacombe equation of state and free volume theory with a new correction term*.
- Taylor & Francis Online. (N/A). Functionalized ionic liquids for CO 2 capture under ambient pressure.
- N/A. (2025, November 8). Physical Absorption of CO 2 , CH 4 , and N 2 in Nine Imidazolium-Based Ionic Liquids.
- ACS Publications. (2011, May 6). Anion Effects on Interfacial Absorption of Gases in Ionic Liquids. A Molecular Dynamics Study | The Journal of Physical Chemistry B.
- Memorial University Research Repository. (N/A). CO₂ capture using ionic liquids: thermodynamic modeling and molecular dynamics simulation.
- PMC. (N/A). The CO2 Absorption in Flue Gas Using Mixed Ionic Liquids.
Sources
- 1. Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Viscosity prediction of CO 2 -saturated imidazolium-based ionic liquids using the ε *-modified Sanchez–Lacombe equation of state and free volume theor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01170A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionic Liquids and Poly (Ionic Liquids) for CO2 Capture: A Comprehensive Review | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture [frontiersin.org]
- 12. Enhancement of Carbon Dioxide Mass Transfer Rate by (Ionic Liquid)-in-Water Emulsion | Scientific.Net [scientific.net]
- 13. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. memorial.scholaris.ca [memorial.scholaris.ca]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The CO2 Absorption in Flue Gas Using Mixed Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 1-(3-aminopropyl)-3-methylimidazolium chloride ([Apmim][Cl])
Status: Active Agent: Senior Application Scientist Ticket Subject: Phase Separation & Viscosity Anomalies
Introduction: Understanding Your Reagent
You are likely working with 1-(3-aminopropyl)-3-methylimidazolium chloride (often abbreviated as [Apmim][Cl] or [NH2C3mim][Cl]). This is a Functionalized Ionic Liquid (FIL) . Unlike standard inert ionic liquids (like [Bmim][BF4]), this molecule is chemically active.
The "Jekyll & Hyde" Nature of [Apmim][Cl]:
-
The Cation (The Functional Part): The pendant amine (-NH2) group is a base and a nucleophile. It avidly captures CO2 and coordinates with metals.
-
The Anion (The Hydrophilic Anchor): The Chloride (Cl-) anion renders the salt extremely hydrophilic and hygroscopic.
-
The Phase Behavior: It is miscible with water, methanol, and DMSO, but immiscible with non-polar organic solvents (ether, hexane, ethyl acetate).
This guide addresses the three most common "phase separation" tickets we receive: unwanted solidification , persistent emulsions , and water contamination .
Ticket #1: "My Ionic Liquid Turned into a Solid Gel/Glass During Gas Capture"
Diagnosis: Chemical Viscosity Spike (Carbamate Networking) Context: Users often observe the liquid turning into a hard glass or sticky gel upon exposure to CO2 or SO2.
The Mechanism
When the amine group on the cation reacts with CO2, it forms a carbamate .[1][2] Unlike aqueous amines (MEA) where water mediates the interaction, in neat ionic liquids, these carbamates form a dense network of intermolecular hydrogen bonds . This cross-linking causes viscosity to skyrocket, often leading to phase arrest (solidification).
Troubleshooting Protocol
| Symptom | Immediate Action | Long-Term Fix |
| Rapid Gelation | Heat to >80°C. The H-bond network is thermally reversible. The gel will liquefy, allowing you to unload the reactor. | Use a Co-solvent. Dilute with PEG-200 or water (if tolerable) to disrupt H-bonding networks. |
| Precipitation | Check Water Content. Anhydrous [Apmim][Cl] + CO2 = Gel. [Apmim][Cl] + Water + CO2 = Bicarbonate (often soluble). | Switch Mechanism. If dry capture is required, this IL will gel. This is a thermodynamic property, not a defect. |
Visualization: The Viscosity Trap
Figure 1: The mechanism of CO2-induced viscosity increase and thermal reversal.
Ticket #2: "I Can't Separate the IL from the Organic Phase (Emulsion Issues)"
Diagnosis: Surfactant Stabilization (The "Amphiphilic Effect") Context: During extraction (e.g., removing a product from the IL using Ethyl Acetate or Ether), a milky middle layer forms and refuses to settle.
The Root Cause
[Apmim][Cl] has a polar head (imidazolium+chloride) and a non-polar alkyl linker. It acts as a weak surfactant. If your system contains fine particulates or viscous byproducts , the IL stabilizes the interface, creating a persistent emulsion.[3]
Emulsion Breaking Protocol
Step 1: The "Salting Out" Test
-
Action: Add saturated brine (NaCl solution) to the mixture.[3]
-
Logic: Increasing the ionic strength of the aqueous/IL phase forces organic molecules out ("salting out") and increases the density difference between phases.
-
Note: Since [Apmim][Cl] is already a salt, this is less effective than with non-ionic surfactants, but still helps if the emulsion is water-based.
Step 2: Centrifugation (The Gold Standard)
-
Action: Centrifuge at 3000-5000 rpm for 10 minutes.
-
Logic: Mechanical force overcomes the interfacial tension stabilizing the droplets. This is far superior to gravity settling for viscous ILs.
Step 3: Filtration through Celite
-
Action: Pass the emulsion through a pad of Celite (diatomaceous earth).
-
Logic: The Celite physically ruptures the emulsion droplets and traps particulate stabilizers.
Step 4: pH Swing (Caution)
-
Action: Acidify with HCl (to pH < 4).
-
Logic: Protonating the free amine (-NH2 -> -NH3+) changes the polarity and surfactant properties of the cation.
-
Warning: This chemically alters your IL.[4] You must neutralize it later to restore the free amine.
Ticket #3: "My Reaction Failed / Phase Separation Didn't Occur (Water Contamination)"
Diagnosis: Hygroscopic Interference Context: "I tried to wash the IL with Ethyl Acetate, but everything formed one phase," or "My base-catalyzed reaction yield is near zero."
The Hidden Variable: Water
The Chloride anion is one of the most hygroscopic anions available. [Apmim][Cl] can absorb significant atmospheric moisture (up to 10-15 wt%) within hours.
-
Wet IL: Miscibility with organic solvents changes. Wet [Apmim][Cl] may become partially miscible with solvents it usually repels (like THF or cold Acetonitrile).
-
Reactivity: Water quenches the basicity of the amine group, killing catalytic activity.
Drying & Verification Protocol
| Method | Parameters | Efficiency |
| Vacuum Oven | 80°C, < 1 mbar, 24 hours | Good (removes bulk water) |
| Schlenk Line | 100°C, high vacuum, stirring | Better (removes bound water) |
| Azeotropic Distillation | Reflux with Toluene/Benzene, then vacuum strip | Best (Critical for <100 ppm water) |
Visualization: Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing phase separation anomalies.
References
-
Viscosity Mechanisms in Amino-ILs: Luo, X., et al. (2016). "Decreasing the Viscosity in CO2 Capture by Amino-Functionalized Ionic Liquids through the Formation of Intramolecular Hydrogen Bond." The Journal of Physical Chemistry B.
-
Ionic Liquid Emulsion Breaking: BenchChem Technical Support. (2025).[3][5][6][7] "Troubleshooting Emulsions in Reaction Workups." (General reference for IL emulsion handling)
-
Drying Protocols for Hydrophilic ILs: Yusuf, C. (2014). "Drying of Ionic Liquid: Kinetics and Methods." UTPedia.
-
Physical Properties of Imidazolium Chlorides: PubChem. "1-Aminopropyl-3-methylimidazolium chloride Compound Summary."
Sources
- 1. Reaction Mechanism of CO2 with Choline-Amino Acid Ionic Liquids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Ionic Liquids to Improve CO2 Capture | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Demulsifiying Oil: Emulsion Breaking Testing Instructions - Tramfloc, Inc. [tramfloc.com]
- 5. 1-Aminopropyl-3-methylimidazolium chloride | C7H14ClN3 | CID 87189414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thecosmeticformulator.com [thecosmeticformulator.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shift Analysis of 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride, a functionalized ionic liquid of interest in various scientific and pharmaceutical applications. By examining its spectral features and comparing them with those of related imidazolium-based ionic liquids, this document serves as a practical reference for the structural elucidation and characterization of this compound class. The causality behind experimental choices and the interpretation of spectral data are explained to provide a comprehensive understanding for researchers in the field.
Introduction: The Structural Significance of this compound
This compound is an asymmetric imidazolium salt featuring a primary amine functional group on the N-3 propyl substituent. This combination of a charged imidazolium core and a reactive amino group makes it a versatile building block for applications ranging from catalysis and materials science to drug delivery systems. The precise characterization of its molecular structure is paramount for understanding its properties and reactivity. 1H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the electronic environment of protons within a molecule, making it an indispensable tool for confirming the identity and purity of such compounds.
The 1H NMR spectrum of an imidazolium-based ionic liquid is particularly informative. The chemical shifts of the protons on the imidazolium ring are sensitive to the nature of the substituents on the nitrogen atoms and the counter-ion, offering insights into ion-ion and ion-solvent interactions.[1][2] The presence of the aminopropyl chain introduces additional proton signals that require careful assignment to fully characterize the molecule.
Predicted 1H NMR Spectrum Analysis of this compound
While a publicly available, high-resolution 1H NMR spectrum of this compound with detailed peak assignments is not readily accessible, a predicted spectrum can be constructed based on the known chemical shifts of structurally similar compounds and fundamental NMR principles. A publication by Wang and Wei has confirmed the acquisition of a ¹H NMR spectrum for a compound described as "1-amine-3-methyl imidazole chloride," which is likely the target molecule of this guide.[3][4] The following analysis is based on this confirmation and extensive comparative data from related imidazolium salts.[5][6]
The expected 1H NMR spectrum in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), would exhibit distinct signals corresponding to the protons of the imidazolium ring, the N-methyl group, and the aminopropyl chain.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To |
| H-2 | 8.5 - 9.5 | Singlet (s) | 1H | - |
| H-4 / H-5 | 7.3 - 7.8 | Doublet (d) | 2H | Each other |
| H-7 (N-CH₂) | 4.1 - 4.4 | Triplet (t) | 2H | H-8 |
| H-6 (N-CH₃) | 3.8 - 4.1 | Singlet (s) | 3H | - |
| H-9 (CH₂-N) | 2.8 - 3.2 | Triplet (t) | 2H | H-8 |
| H-8 (CH₂-CH₂ -C) | 2.0 - 2.4 | Multiplet (m) | 2H | H-7, H-9 |
| -NH₂ | Variable (1.0 - 5.0) | Broad Singlet (br s) | 2H | - |
Detailed Peak Assignments and Rationale:
-
Imidazolium Ring Protons (H-2, H-4, H-5):
-
H-2 (N-CH-N): The proton at the C-2 position is the most deshielded due to the inductive effect of the two adjacent positively charged nitrogen atoms. Its signal is expected to appear as a sharp singlet in the range of 8.5-9.5 ppm.[5] This chemical shift is highly sensitive to the solvent and the nature of the anion due to hydrogen bonding interactions.[2]
-
H-4 and H-5 (N-CH=CH-N): These two protons are in a more shielded environment compared to H-2 and are expected to resonate as doublets between 7.3 and 7.8 ppm.[5] They typically show coupling to each other.
-
-
N-Alkyl Protons (H-6, H-7):
-
H-6 (N-CH₃): The methyl group attached to the N-1 nitrogen is expected to appear as a singlet in the range of 3.8-4.1 ppm.[6]
-
H-7 (N-CH₂): The methylene group of the propyl chain directly attached to the N-3 nitrogen will be deshielded by the positive charge of the imidazolium ring. This signal is predicted to be a triplet between 4.1 and 4.4 ppm due to coupling with the adjacent methylene protons (H-8).
-
-
Aminopropyl Chain Protons (H-8, H-9, -NH₂):
-
H-9 (CH₂-NH₂): The methylene group adjacent to the terminal amino group is expected to resonate as a triplet in the region of 2.8-3.2 ppm, coupled to the H-8 protons.
-
H-8 (Central CH₂): The central methylene group of the propyl chain will be coupled to both the H-7 and H-9 protons, resulting in a more complex multiplet (likely a pentet or sextet) between 2.0 and 2.4 ppm.
-
-NH₂ Protons: The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with deuterium in solvents like D₂O, leading to the disappearance of their signal. The expected range is broad, typically between 1.0 and 5.0 ppm.
-
Comparative Analysis with Alternative Imidazolium Ionic Liquids
The 1H NMR spectrum of this compound can be better understood by comparing it to other imidazolium-based ionic liquids. The key differences arise from the nature of the N-3 substituent and the counter-ion.
Table 2: Comparison of 1H NMR Chemical Shifts (ppm) of Selected Imidazolium Salts
| Compound | H-2 | H-4/H-5 | N-CH₃ | N-Alkyl Chain Protons | Reference |
| This compound (Predicted) | 8.5-9.5 | 7.3-7.8 | 3.8-4.1 | 4.1-4.4 (N-CH₂), 2.0-2.4 (-CH₂-), 2.8-3.2 (CH₂-N) | - |
| 1-Ethyl-3-methylimidazolium Bromide [EMIM]Br | 9.66 | 7.36 | 3.72 | 4.03 (q, N-CH₂), 1.20 (t, -CH₃) | [6] |
| 1-Butyl-3-methylimidazolium Bromide [BMIM]Br | 10.03 | 7.49-7.60 | 4.01 | 4.23 (t, N-CH₂), 1.79 (m, -CH₂-), 1.26 (m, -CH₂-), 0.83 (t, -CH₃) | [6] |
| 1-Propyl-3-methylimidazolium Bromide | ~9.5-10.5 | ~7.4-7.8 | ~3.9-4.2 | ~4.1-4.3 (t, N-CH₂), ~1.8-2.0 (m, -CH₂-), ~0.9-1.1 (t, -CH₃) | [7] |
Key Comparative Insights:
-
Effect of the N-3 Substituent: The presence of the electron-withdrawing amino group at the end of the propyl chain in the target molecule is expected to have a minor shielding effect on the imidazolium ring protons compared to a simple alkyl chain of similar length. However, the most significant difference is the appearance of distinct signals for the aminopropyl chain, which are absent in simple N-alkyl imidazolium salts like [EMIM]Br and [BMIM]Br.
-
Comparison with 1-Propyl-3-methylimidazolium Bromide: This is a close structural analog without the terminal amino group. The chemical shifts for the imidazolium ring and N-methyl protons are expected to be very similar. The key difference will be the downfield shift of the terminal methyl group of the propyl chain in the analog compared to the methylene group attached to the amine in our target molecule.
-
Influence of the Anion: While the comparative data in Table 2 primarily features bromide salts, the chloride anion in our target molecule is a stronger hydrogen bond acceptor. This can lead to a more pronounced downfield shift of the acidic H-2 proton.
Experimental Protocol for 1H NMR Analysis
To ensure accurate and reproducible 1H NMR data for this compound, the following experimental protocol is recommended.
Workflow for 1H NMR Analysis of Functionalized Ionic Liquids:
Caption: A generalized workflow for the 1H NMR analysis of ionic liquids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial. Due to the often viscous and hygroscopic nature of ionic liquids, it is advisable to handle the sample in a controlled environment (e.g., a glovebox or under an inert atmosphere) if it is sensitive to moisture.
-
Add 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical. D₂O is a good option for water-soluble ionic liquids and can help identify exchangeable protons (like those of the -NH₂ group, which will exchange with deuterium and disappear from the spectrum). DMSO-d₆ is another excellent choice due to its high polarity and ability to dissolve a wide range of ionic liquids.[1]
-
Vortex the sample until the ionic liquid is completely dissolved. Viscous samples may require gentle heating to facilitate dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the chosen solvent. This is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Reference the spectrum. The chemical shifts should be referenced to the residual protio-solvent peak (e.g., HDO in D₂O or DMSO-d₅ in DMSO-d₆).
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons in the molecule.
-
Conclusion
The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The characteristic signals of the imidazolium ring, the N-methyl group, and the aminopropyl chain can be readily identified and assigned based on their chemical shifts, multiplicities, and integration values. By comparing its spectrum to those of other N-alkyl imidazolium salts, the influence of the aminopropyl functional group on the electronic environment of the molecule can be discerned. Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data, which is fundamental for the unambiguous characterization of this and other functionalized ionic liquids in research and development settings.
References
- Wang, J., Liu, Y., Li, W., & Gao, G. (2018). Prediction of 1H NMR Chemical Shifts for Ionic Liquids: Strategy and Application of Relative Reference Standard. RSC Advances, 8(52), 29689-29699.
- Stark, A., & Seddon, K. R. (2010). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. Macromolecular Symposia, 294(1), 75-89.
- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- Wang, H., & Wei, Y. (2017). Magnetic graphene oxide modified by chloride imidazole ionic liquid for the high-efficiency adsorption of anionic dyes. RSC Advances, 7(15), 9079-9089.
-
Wang, H., & Wei, Y. (2017). ¹H NMR spectrum of 1-amine-3-methyl imidazole chloride. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(01), 44.
- Fang, D. W., Tong, J., Guan, W., Wang, H., & Yang, J. Z. (2010). Predicting properties of amino acid ionic liquid homologue of 1-alkyl-3-methylimidazolium glycine. The Journal of Physical Chemistry B, 114(43), 13808-13814.
- Izgorodina, E. I., Forsyth, M., & MacFarlane, D. R. (2013). Ab initio prediction of proton NMR chemical shifts in imidazolium ionic liquids. The Journal of Physical Chemistry B, 117(11), 3186-3197.
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Oh, H., & Oh, D. (2007). Amino Acid Ionic Liquids. Accounts of Chemical Research, 40(11), 930-938.
- Messali, M., et al. (2025). Synthesis and characterization of new functionalized ionic liquids: Anticancer, cheminformatics and modeling studies. Moroccan Journal of Chemistry, 13(2).
- Saito, H., & Nuki, K. (1988). Accurate Determination of NMR Chemical Shifts in Alkali Halides and Their Correlation with Structural Factors. The Journal of Physical Chemistry, 92(11), 3073-3078.
- Voth, G. A. (2020).
- Chen, C., et al. (2019). Environmental Remediation Applications of Carbon Nanotubes and Graphene Oxide: Adsorption and Catalysis.
- Kammakakam, I., et al. (2025). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 17(19), 4053.
-
Thermo Scientific Alfa Aesar. (n.d.). 1-(3-Aminopropyl)imidazole, 98% 50 g. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI). Retrieved from [Link]
- Wang, D., et al. (2015). Support Information Rhodium(III)-Catalyzed Cascade Oxidative Annulation Reactions of Aryl Imidazolium Salts with Alkynes invol. Organic Letters, 17(23), 5866-5869.
-
ResearchGate. (n.d.). 1 H NMR spectrum (THF-d 8 ) of the poly(1-vinyl-3-isopropyl imidazolium...). Retrieved from [Link]
- Zhang, S., et al. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(20), e202300292.
-
ResearchGate. (n.d.). Ionic Liquid functionilized graphene oxide for the adsorption of Ca2+ and Mg2+ ions from saline aqueous feed. Retrieved from [Link]
- Damodaran, K. (2016). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-241.
-
Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). 1-(3-Aminopropyl)imidazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propyl-3-methylimidazolium bromide. Retrieved from [Link]
Sources
- 1. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ab initio prediction of proton NMR chemical shifts in imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
FTIR Spectral Characterization of Amine Groups in Functionalized Ionic Liquids
Executive Summary: The Vibrational Fingerprint
Functionalized Ionic Liquids (ILs), particularly those tethered with amine groups (AFILs), represent the frontier of "Task-Specific Ionic Liquids" (TSILs). Their primary utility lies in CO₂ capture and catalysis , where the amine moiety acts as the active site for chemisorption.
However, characterizing these materials is fraught with ambiguity. The high viscosity, hygroscopic nature, and complex hydrogen-bonding networks of ILs often obscure the critical N-H vibrational modes.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of FTIR against NMR and Raman, details the specific spectral shifts induced by ionic environments, and establishes a self-validating experimental protocol to ensure data integrity.
Comparative Analysis: FTIR vs. Alternatives
Selection of the characterization method must be driven by the specific analytical goal. While NMR provides structural certainty, FTIR is the superior choice for monitoring reaction kinetics (e.g., CO₂ uptake) in real-time.
Table 1: Performance Matrix for AFIL Characterization
| Feature | FTIR (ATR/Transmission) | 1H / 13C NMR | Raman Spectroscopy |
| Primary Utility | Functional Group ID & Kinetics. Best for detecting N-H bonds and Carbamic acid/Carbamate formation. | Structural Elucidation. Best for quantifying the exact number of protons and carbons. | Skeletal Fingerprinting. Best for symmetric bonds (C-C, S-S) and aqueous solutions. |
| Amine Detection | High Sensitivity. N-H stretch (3200-3400 cm⁻¹) and bend (1600 cm⁻¹) are distinct, though water interferes. | Medium. N-H protons are often broad or invisible due to rapid exchange; requires dry DMSO-d6. | Low. N-H signals are weak; better for the IL cation backbone. |
| Sample State | Neat Liquid/Solid. No solvent required (ATR). Ideal for viscous ILs. | Solution. Requires deuterated solvents. Viscosity broadens peaks. | Neat Liquid/Solid. Excellent for sealed samples (glass vials). |
| Water Interference | High. H-O-H bending (~1640 cm⁻¹) overlaps with N-H bending. | Low. Distinct chemical shift, but proton exchange can blur N-H. | Negligible. Water is a weak Raman scatterer. |
| In-Situ Capability | Excellent. Can monitor CO₂ capture in real-time (ReactIR). | Low. Requires specialized high-pressure tubes. | Good. Can shoot through glass/quartz windows. |
Deep Dive: FTIR Spectral Fingerprints
In AFILs, the amine group does not exist in isolation. It interacts strongly with the cation (e.g., Imidazolium) and the anion (e.g., Tf₂N, BF₄) via hydrogen bonding. This causes significant wavenumber shifts compared to standard organic amines.
The "Red Shift" Phenomenon
In non-ionic solvents, a primary amine N-H stretch appears near 3300–3400 cm⁻¹. In ILs, the strong ionic field and hydrogen bonding between the amine protons and the anion cause a Red Shift (lowering of energy) and peak broadening.
Table 2: Critical Band Assignments for Amine-Functionalized ILs
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Notes |
| Free Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3250 – 3380 | Often appears as a doublet. Broadens significantly if H-bonded to anion. |
| Amine (-NH₂) | N-H Bending (Scissoring) | 1590 – 1620 | Critical Region. Often obscured by imidazolium C=C/C=N stretches or water (1640 cm⁻¹). |
| C-N Bond | C-N Stretching | 1020 – 1200 | Medium intensity.[1] Useful for confirming tethering to the alkyl chain. |
| Imidazolium Ring | C-H Stretching | 3100 – 3200 | Distinct from alkyl C-H (<3000 cm⁻¹).[2] |
| Anion (e.g., Tf₂N) | S=O[3][4] Stretching | 1130 – 1350 | Very strong. Can mask C-N stretches. |
| Carbamate (CO₂-Rxn) | N-COO⁻ (C=O Stretch) | 1660 – 1690 | The "Smoking Gun" for CO₂ capture. Appears only after reaction. |
| Physisorbed CO₂ | O=C=O (Asym Stretch) | ~2340 | Sharp peak indicating dissolved but unreacted CO₂. |
Experimental Protocol: The "Dry-Run" Standard
Objective: Obtain a high-fidelity FTIR spectrum of a hygroscopic AFIL without water interference. Equipment: FTIR Spectrometer with Diamond/ZnSe ATR (Attenuated Total Reflectance) accessory.
Phase 1: Sample Conditioning (The Causality of Quality)
Why: ILs are "water sponges." Even 0.1% water content generates a broad O-H stretch (3400 cm⁻¹) that completely swallows the N-H amine signals.
-
Vacuum Drying: Place the IL in a vacuum oven at 60–80°C for >12 hours prior to analysis.
-
N₂ Purge: Ensure the FTIR sample chamber is continuously purged with dry nitrogen to prevent atmospheric moisture condensation during the scan.
Phase 2: Acquisition & Validation
-
Background Scan: Collect background (air) with the clamp up.
-
Sample Loading: Place a single droplet (~20 µL) of warm IL on the crystal.
-
Tip: If the IL is solid at RT, heat the ATR plate to 40°C.
-
-
Parameters: Resolution: 4 cm⁻¹; Scans: 64 (to improve Signal-to-Noise).
-
Self-Validation Check (The "Water Test"):
-
Look at 1640 cm⁻¹ . Is there a peak?
-
If YES: You have water interference (H-O-H bending). The N-H bend at 1600 cm⁻¹ is compromised. Action: Re-dry sample.
-
If NO: Proceed to assign the N-H bend at ~1600 cm⁻¹.
-
Visualization: Logic & Workflow
Diagram 1: Experimental Workflow for Hygroscopic ILs
This flowchart ensures the exclusion of water artifacts, a common failure point in IL characterization.
Caption: Closed-loop experimental protocol ensuring water exclusion before spectral validation.
Diagram 2: Spectral Decision Logic for CO₂ Capture
How to interpret spectral changes when an AFIL reacts with CO₂.
Caption: Decision tree for distinguishing between physical dissolution and chemical fixation of CO₂.
References
-
Comparison of vibrational spectroscopies (FTIR/ATR and FT-Raman) Title: Vibrational spectroscopic study of ionic liquids: Comparison between monocationic and dicationic imidazolium ionic liquids Source: Centre wallon de Recherches agronomiques URL:[Link]
-
CO₂ Capture Mechanism & Carbamate Formation Title: Carbon dioxide capture by amino-functionalized ionic liquids: DFT based theoretical analysis substantiated by FT-IR investigation Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Hygroscopicity & Water Interference Title: Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids (Methodology Section) Source: National Institutes of Health (PMC) URL:[Link]
-
Amine-Functionalized ILs for CO₂ (Experimental Data) Title: Amine-functionalized amino acid-based ionic liquids as efficient and high-capacity absorbents for CO₂ Source:[5][6] PubMed URL:[7][Link]
-
FTIR vs Raman General Comparison Title: FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique Source: SFR URL:[Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine-functionalized amino acid-based ionic liquids as efficient and high-capacity absorbents for CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Solubility of carbon dioxide in amine-functionalized ionic liquids: Role of the anions [academia.edu]
- 7. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
TGA thermal decomposition analysis of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride
Thermal Stability Profiling: 3-(3-aminopropyl)-1-methyl-3-imidazolium Chloride vs. Benchmarks
Executive Summary: The "Functionalization Penalty"
In the development of Carbon Capture, Utilization, and Storage (CCUS) technologies, This compound ([AmPrMIm]Cl) represents a critical class of Task-Specific Ionic Liquids (TSILs). Unlike conventional ionic liquids (ILs) like [BMIm]Cl, which act merely as physical solvents, [AmPrMIm]Cl chemically binds CO₂ via its amine functionality.
However, this chemical potency comes with a thermodynamic cost. This guide objectively analyzes the thermal decomposition profile of [AmPrMIm]Cl, revealing a "Functionalization Penalty" —a reduction in thermal stability compared to non-functionalized analogues. While [BMIm]Cl remains stable up to ~254°C, [AmPrMIm]Cl exhibits an onset of decomposition (
Experimental Protocol: Validating the Data
Thermal data for amine-functionalized ILs is often plagued by artifacts from moisture (hygroscopicity) and residual solvents. To ensure Trustworthiness and reproducibility, the following protocol isolates intrinsic thermal stability from extrinsic volatile loss.
Pre-Analysis Conditioning (Critical Step)
Amine-tethered ILs are extremely hygroscopic. Water acts as a plasticizer and can induce hydrolytic degradation during heating.
-
Step 1: Vacuum dry the sample at 60°C for 24 hours (pressure < 10 mbar).
-
Step 2: Store in a desiccator with P₂O₅ or handle in a glovebox under Argon.
-
Verification: Karl Fischer titration should confirm water content < 500 ppm before TGA.
Thermogravimetric Analysis (TGA) Setup
-
Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC (or equivalent).
-
Pan: Platinum or Alumina (avoid Aluminum if T > 500°C is expected, though Al is fine for this range).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min (inert environment to prevent oxidative degradation). -
Method A (Dynamic): Ramp 10°C/min from 40°C to 600°C. Determines
. -
Method B (Isothermal): Hold at 120°C, 140°C, and 160°C for 4 hours each. Determines long-term operational stability (
).
Workflow Visualization
Caption: Standardized TGA workflow ensuring moisture removal before thermal profiling.
Comparative Performance Analysis
The following table contrasts [AmPrMIm]Cl with its non-functionalized parent ([BMIm]Cl) and an anion-exchanged variant ([AmPrMIm][Tf₂N]) to isolate the effects of the amine group and the anion.
Table 1: Thermal Stability Benchmarks
| Property | [AmPrMIm]Cl (Target) | [BMIm]Cl (Benchmark) | [AmPrMIm][Tf₂N] (Alternative) |
| Functionality | Amine-tethered (CO₂ Reactive) | Alkyl chain (Inert) | Amine-tethered (CO₂ Reactive) |
| ~215–225°C | 254°C | ~320°C | |
| < 130°C | < 180°C | < 200°C | |
| Degradation Mode | Nucleophilic Attack + Condensation | Nucleophilic Attack ( | Cation Breakdown (Anion Stable) |
| Key Limitation | Chloride Anion promotes early dealkylation. | High viscosity, no chemical CO₂ capture. | High cost, lower CO₂ capacity (molar). |
Analysis:
-
The Amine Effect: Replacing the butyl group with an aminopropyl group lowers
by approximately 30–40°C. The electron-withdrawing nature of the nitrogen in the side chain, combined with potential intermolecular H-bonding, slightly weakens the C-N bond of the imidazolium ring. -
The Anion Effect: The Chloride anion (
) is a strong nucleophile in anhydrous conditions. It attacks the alkyl/functional groups much more aggressively than bulky, non-coordinating anions like Bis(trifluoromethane)sulfonimide ( ). Switching to [Tf₂N] restores stability but increases cost and viscosity.
Mechanistic Insight: Why Does It Fail?
Understanding the decomposition pathway is vital for setting process limits. For [AmPrMIm]Cl, degradation is driven by the Nucleophilic Substitution (
Primary Pathway ( Dealkylation):
The chloride anion attacks the methylene carbon adjacent to the imidazolium nitrogen. This splits the IL into a neutral imidazole and an alkyl chloride.
-
Reaction:
Secondary Pathway (Amine Condensation):
Unlike [BMIm]Cl, the free amine group (
Decomposition Pathway Diagram
Caption: Dual decomposition pathways: Nucleophilic attack (volatiles) and Amine condensation (char).
Application Implications
For researchers designing CO₂ capture systems (e.g., Temperature Swing Adsorption/Absorption):
-
Regeneration Ceiling: Do not exceed 120°C for regeneration. While the dynamic TGA shows stability up to ~215°C, isothermal tests reveal that slow degradation begins much lower.
-
Atmosphere Control: Oxygen accelerates the degradation of the amine tail. Regeneration must occur under vacuum or inert sweep gas (
/ ). -
Anion Swap: If process temperatures >150°C are required, replace
with or , though this may reduce CO₂ uptake capacity per gram.
References
-
Cao, Y. et al. (2022).[1] New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. National Institutes of Health (NIH). Link
-
Hao, Y. et al. (2010). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. Thermochimica Acta. Link
-
Maton, C. et al. (2013). Thermal stability of ionic liquids: Current status and prospects for future development. Chemical Society Reviews. Link
-
Fredlake, C. P. et al. (2004). Thermophysical properties of imidazolium-based ionic liquids. Journal of Chemical & Engineering Data. Link
-
BenchChem Technical Guides. (2025). Thermal Stability and Degradation of Imidazolium Chlorides. Link
Sources
A Senior Application Scientist's Guide to Electrospray Ionization Mass Spectrometry (ESI-MS) for the Validation of Imidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
Imidazolium salts, a prominent class of ionic liquids (ILs), are finding expanding applications in fields ranging from "green" chemistry to pharmaceuticals, largely due to their unique properties like low volatility and high thermal stability.[1] However, the very nature of these salts presents distinct analytical challenges. Ensuring their structural integrity and purity is paramount for their effective and safe use. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful and indispensable tool for the qualitative and quantitative analysis of these compounds.[2][3] This guide provides an in-depth, experience-driven comparison of ESI-MS with other techniques, supported by experimental insights for the robust validation of imidazolium salts.
The Analytical Imperative: Why ESI-MS is a Go-To Technique
While traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information, ESI-MS offers unparalleled sensitivity and specificity for ionic compounds.[4] ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, preserving the intact ionic structure as it transitions from solution to the gas phase.[5] This is a critical advantage when analyzing imidazolium salts, as it allows for the direct detection of the cation, which is the core of their chemical identity. Furthermore, ESI-MS can be readily coupled with liquid chromatography (LC) to separate complex mixtures and quantify individual components, a crucial capability in drug development and quality control.[4]
Core Principles of ESI-MS for Imidazolium Salt Analysis
The ESI process generates gas-phase ions from a liquid solution.[5] For imidazolium salts, which are already ionized in solution, the process is particularly efficient. In positive-ion mode, the ESI source produces a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the eventual ejection of the imidazolium cation ([C]+) into the mass analyzer.[5]
A key characteristic of ESI-MS analysis of ionic liquids is the observation of cluster or aggregate ions.[3] In addition to the primary cation, it's common to detect species such as [C2A]+ (two cations and one anion) in positive-ion mode, and [CA2]- (one cation and two anions) in negative-ion mode.[1][6] The formation of these aggregates is concentration-dependent and can provide insights into the ion-pairing behavior of the imidazolium salt in solution.[3]
Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure reproducible and reliable ESI-MS data for the validation of imidazolium salts. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
1. Sample Preparation: The Foundation of Good Data
-
Rationale: Proper sample preparation is critical to avoid contamination and ensure a stable electrospray. Imidazolium salts are typically analyzed at low concentrations to prevent signal suppression and the formation of overly complex cluster ions.
-
Step-by-step:
-
Prepare a stock solution of the imidazolium salt at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity and the specific salt being analyzed.
-
Use a mobile phase that is compatible with ESI-MS, such as a mixture of methanol and water (1:1) with a small amount of formic acid (0.1%) to aid in protonation and improve signal stability.[7]
-
2. Instrument Setup and Optimization: Tuning for Success
-
Rationale: Optimizing the ESI source parameters is crucial for maximizing the signal intensity of the imidazolium cation while minimizing fragmentation.
-
Step-by-step:
-
Introduce the diluted sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min) to ensure a stable spray.[8]
-
Operate the mass spectrometer in positive-ion mode.
-
Optimize the following key parameters:
-
Capillary Voltage: Typically set between 3-5 kV. This voltage is applied to the ESI needle to generate the charged droplets.[5]
-
Cone Voltage (or Skimmer/Fragmentor Voltage): This parameter influences the energy of the ions as they enter the mass analyzer. Start with a low cone voltage (e.g., 20-40 V) to observe the intact cation and aggregates. Gradually increase the voltage to induce fragmentation for structural elucidation.[3]
-
Drying Gas (Nitrogen) Flow and Temperature: The drying gas aids in desolvation. Typical values range from 5-12 L/min for flow and 200-350°C for temperature.[9]
-
Nebulizer Gas Pressure: This gas helps to form a fine spray. A typical pressure is around 30-50 psi.[9]
-
-
3. Data Acquisition and Interpretation: From Spectrum to Structure
-
Rationale: The acquired mass spectrum provides a fingerprint of the imidazolium salt. Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure by fragmenting the parent ion and analyzing its daughter ions.
-
Step-by-step:
-
Acquire a full scan mass spectrum to identify the molecular ion of the imidazolium cation and any cluster ions.
-
Perform MS/MS analysis on the isolated imidazolium cation. This involves selecting the parent ion, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyzing the resulting fragment ions.[1]
-
Interpret the fragmentation pattern. Common fragmentation pathways for imidazolium cations involve the loss of alkyl chains from the nitrogen atoms.[1][10]
-
Visualization of the ESI-MS Workflow
Caption: A streamlined workflow for the validation of imidazolium salts using ESI-MS.
Data Interpretation: A Deeper Dive
Identifying the Intact Cation and Common Adducts
In positive-ion mode ESI-MS, the primary peak of interest will be the intact imidazolium cation, [C]+. It's also crucial to look for common adducts that can form during the ionization process. These include:
-
Sodium Adducts ([M+Na]+): Often observed due to the ubiquitous nature of sodium salts.[11]
-
Potassium Adducts ([M+K]+): Similar to sodium adducts, can be present as contaminants.
-
Solvent Adducts: Adducts with solvent molecules like methanol ([M+MeOH+H]+) or acetonitrile ([M+ACN+H]+) can also be observed.
The presence of these adducts can help to confirm the molecular weight of the cation.
Understanding Fragmentation Patterns
Tandem MS (MS/MS) is essential for structural confirmation. The fragmentation of imidazolium cations is predictable and provides valuable structural information. A common fragmentation pathway involves the cleavage of the N-alkyl bonds, resulting in the loss of the alkyl group as a neutral alkene.[1] For example, 1-butyl-3-methylimidazolium ([Bmim]+) will often show a fragment corresponding to the loss of butene.
Representative Fragmentation Pathway
Caption: A typical fragmentation pathway for the 1-butyl-3-methylimidazolium ([Bmim]+) cation.
Comparative Data Summary
| Imidazolium Salt | Cation Formula | Expected m/z of Cation | Common Fragment Ions (m/z) and Neutral Loss |
| 1-Ethyl-3-methylimidazolium ([Emim]+) | C6H11N2+ | 111.09 | 83 (loss of C2H4) |
| 1-Butyl-3-methylimidazolium ([Bmim]+) | C8H15N2+ | 139.12 | 83 (loss of C4H8) |
| 1-Hexyl-3-methylimidazolium ([Hmim]+) | C10H19N2+ | 167.15 | 83 (loss of C6H12) |
| 1-Octyl-3-methylimidazolium ([Omim]+) | C12H23N2+ | 195.18 | 83 (loss of C8H16) |
Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution.
Comparison with Alternative Techniques
While ESI-MS is a powerful tool, a comprehensive validation strategy often involves complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms. It is less sensitive than MS but is non-destructive.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of imidazolium salts. When coupled with a UV detector, it can provide purity information, but it does not provide structural information on its own.[4]
-
Elemental Analysis: Determines the elemental composition of the salt, which can be used to confirm its empirical formula.
ESI-MS excels in providing rapid, sensitive, and specific identification and structural elucidation of imidazolium salts, making it an essential technique in the analytical toolkit.
Conclusion
The validation of imidazolium salts requires a robust and reliable analytical methodology. ESI-MS, with its high sensitivity and specificity, provides a powerful platform for the characterization and quantification of these important compounds. By understanding the principles of ESI-MS, optimizing experimental parameters, and correctly interpreting the resulting data, researchers can confidently validate the identity, purity, and structure of imidazolium salts, ensuring their suitability for a wide range of applications.
References
-
Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(14), 8261-8265. [Link]
-
Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. [Link]
-
Bogan, M. J., et al. (2013). Imidazolium salts with varying anions as charge carriers for detection of neutral bis(triphenylphosphine)palladium(II) dichloride in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(9), 969-976. [Link]
-
Li, Y., et al. (2024). High-sensitivity liquid chromatography-tandem mass spectrometry quantitative for alkyl imidazolium ionic liquids in human serum: Advancing biomonitoring of human exposure concerns. Journal of Pharmaceutical and Biomedical Analysis, 247, 116246. [Link]
-
Myllymäki, S., et al. (2012). Efficient Sustainable Tool for Monitoring Chemical Reactions and Structure Determination in Ionic Liquids by ESI-MS. Molecules, 17(12), 14039-14050. [Link]
-
McIndoe, J. S. (2009). Ionic liquids: Solutions for Electrospray Ionisation Mass Spectrometry. In Ionic Liquids: From Knowledge to Application (pp. 139-152). American Chemical Society. [Link]
-
Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85–95. [Link]
-
Chen, H., et al. (2014). Extractive electrospray ionization mass spectrometry of ionic liquids. Analyst, 139(16), 4015-4021. [Link]
-
Henderson, M. A., & McIndoe, J. S. (2006). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. Chemical Communications, (27), 2872-2874. [Link]
-
Wang, Y., et al. (2015). One-pot synthesis of imidazolinium salts via ring opening of tetrahydrofuran. RSC Advances, 5(28), 22185-22190. [Link]
-
Henderson, M. A., & McIndoe, J. S. (2006). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. Chemical Communications, (27), 2872-2874. [Link]
-
Blades, A. T., et al. (1999). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. International Journal of Mass Spectrometry, 185/186, 1-16. [Link]
-
Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(14), 8261-8265. [Link]
-
Shkrob, I. A., et al. (2011). Radiation Induced Redox Reactions and Fragmentation of Constituent Ions in Ionic Liquids. 2. Imidazolium Cations. The Journal of Physical Chemistry B, 115(13), 3456-3470. [Link]
-
Deyko, A., et al. (2011). The vapour of imidazolium-based ionic liquids: a mass spectrometry study. Physical Chemistry Chemical Physics, 13(40), 17858-17871. [Link]
-
Chen, H., et al. (2014). Extractive electrospray ionization mass spectrometry of ionic liquids. Analyst, 139(16), 4015-4021. [Link]
-
Deyko, A., et al. (2011). The vapour of imidazolium-based ionic liquids: a mass spectrometry study. Physical Chemistry Chemical Physics, 13(40), 17858-17871. [Link]
-
Alfassi, Z. B., et al. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159-164. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
McIndoe, J. S. (2013). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. University of Victoria. [Link]
-
Alfassi, Z. B., et al. (2003). Electrospray Ionization Mass Spectrometry of Ionic Liquids and Determination of Their Solubility in Water. ResearchGate. [Link]
-
Stolte, S., et al. (2012). Mass spectra of the detected degradation intermediates of imidazolium ionic liquids tested. ResearchGate. [Link]
-
Wandy, J., et al. (2015). List of common adduct types in positive ionisation mode for ESI. ResearchGate. [Link]
-
Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Wróbel, P., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 34-41. [Link]
-
Aktaş, N., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. RSC Advances, 15(31), 21567-21583. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Efficient Sustainable Tool for Monitoring Chemical Reactions and Structure Determination in Ionic Liquids by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-sensitivity liquid chromatography-tandem mass spectrometry quantitative for alkyl imidazolium ionic liquids in human serum: Advancing biomonitoring of human exposure concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Imidazolium salts with varying anions as charge carriers for detection of neutral bis(triphenylphosphine)palladium(II) dichloride in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
Rational Design of Safer Ionic Liquids: Comparative Toxicity of Alkyl vs. Amino-Functionalized Imidazolium Chlorides
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic Causality, Quantitative Benchmarking, and Self-Validating Methodologies
The "Green" Solvent Paradox
Imidazolium-based ionic liquids (ILs) are heralded as next-generation solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties[1]. However, the assumption that "non-volatile" equates to "environmentally safe" is a dangerous oversimplification. When released into aqueous environments, standard alkyl-functionalized imidazolium chlorides exhibit severe, dose-dependent ecotoxicity[2]. To bridge the gap between chemical utility and biological safety, drug development professionals and environmental chemists are increasingly turning to task-specific functionalization, specifically the integration of polar amino groups.
Mechanistic Causality: "Lipophilic Toxicity" vs. Polar Rescue
The toxicity of standard 1-alkyl-3-methylimidazolium chlorides ([
The Mechanism of Alkyl Toxicity: The positively charged imidazolium headgroup is electrostatically drawn to the negatively charged phospholipid bilayer of cell membranes. Subsequently, the hydrophobic alkyl tail intercalates into the lipid core. This intercalation causes structural distortion, membrane fluidization, and the leakage of intracellular contents, ultimately leading to cell death[2]. This mechanism is highly conserved across species, affecting bacteria, algae, and mammalian cells alike[3].
The Mechanism of Amino-Functionalized Rescue:
Task-specific amino-functionalized imidazolium chlorides (e.g., 1-aminoethyl-3-methylimidazolium chloride,[
Quantitative Toxicity Comparison
The table below synthesizes benchmark toxicity data across three standardized biological models: Vibrio fischeri (marine bacteria), Daphnia magna (freshwater crustacean), and Scenedesmus obliquus (green algae).
| Ionic Liquid | Cation Functionalization | V. fischeri EC50 (mg/L) | D. magna LC50 (mg/L) | S. obliquus EC50 (mg/L) | Ecotoxicity Class |
| [ | Butyl (Short Alkyl) | ~ 15.2 | ~ 18.5 | ~ 25.0 | Toxic |
| [ | Octyl (Medium Alkyl) | ~ 1.2 | ~ 3.4 | ~ 4.5 | Highly Toxic |
| [ | Dodecyl (Long Alkyl) | ~ 0.1 | ~ 0.5 | ~ 0.8 | Extremely Toxic |
| [ | Aminoethyl (Polar) | > 150.0 | > 200.0 | > 250.0 | Practically Harmless |
Note: Values represent synthesized benchmark ranges derived from comparative literature to illustrate the structure-activity relationship[2][3][4].
Visualizing the Mechanism
Fig 1: Mechanistic divergence in cellular toxicity between alkyl and amino-functionalized ILs.
Self-Validating Experimental Protocols
To accurately quantify the toxicity differences between these IL classes, researchers must utilize rigorous, self-validating methodologies. Below are the definitive protocols for assessing both environmental and mammalian toxicity.
Protocol A: Vibrio fischeri Bioluminescence Inhibition (Microtox® Assay)
Causality: V. fischeri emits light as a direct byproduct of its electron transport chain (ETC). When a lipophilic IL disrupts the bacterial cell membrane, the ETC collapses, and luminescence drops proportionally to the degree of membrane damage[2].
Self-Validating System: The assay's integrity relies on two critical checkpoints. The Negative Control (2% NaCl) confirms that the vehicle does not induce spontaneous luminescence decay. The Positive Control (Phenol reference standard) acts as a batch-calibration tool; the assay is only deemed valid if the Phenol EC50 falls strictly within the 13–26 mg/L range, proving the bacterial batch possesses the correct physiological sensitivity.
Step-by-Step Workflow:
-
Reconstitute lyophilized V. fischeri in 2% NaCl reconstitution solution and equilibrate at 15°C for 15 minutes.
-
Prepare a serial dilution of the target IL (e.g., [
]Cl or [ ]Cl) ranging from 0.1 mg/L to 500 mg/L in 2% NaCl. -
Aliquot 100 µL of the bacterial suspension into test cuvettes and record the initial baseline luminescence (
) using a luminometer. -
Add 100 µL of the IL dilutions, Positive Control (Phenol), and Negative Control (2% NaCl) to their respective cuvettes.
-
Incubate at 15°C for exactly 15 minutes.
-
Measure the final luminescence (
) and calculate the percentage of inhibition. Determine the EC50 using non-linear regression analysis.
Protocol B: In Vitro Cytotoxicity (MTT Assay on Mammalian Fibroblasts)
Causality: The MTT assay measures mitochondrial reductase activity. Alkyl ILs cause mitochondrial swelling and apoptosis, halting the reduction of MTT to formazan. Amino-functionalized ILs spare the mitochondria, maintaining high formazan production[3].
Self-Validating System: This protocol is internally validated through a tripartite control system. The Baseline Control (untreated cells) defines the 100% metabolic maximum. The Positive Control (1% SDS) forces complete membrane lysis, defining the 0% baseline and validating the assay's dynamic range. Finally, an Edge-Effect Control (PBS in outer wells) ensures that evaporation artifacts do not skew the quantitative absorbance data.
Step-by-Step Workflow:
-
Seed NIH/3T3 cells in the inner wells of a 96-well plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Fill the outer perimeter wells with 200 µL of PBS (Edge-Effect Control). -
Incubate for 24 hours at 37°C, 5%
until cells reach ~80% confluence (Verify visually via phase-contrast microscopy). -
Aspirate media and expose cells to ILs dissolved in fresh media at concentrations ranging from 1 µM to 10 mM for 24 hours. Include Baseline and Positive Controls.
-
Remove IL-containing media, wash gently with PBS, and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C to allow viable cells to form insoluble purple formazan crystals.
-
Solubilize the crystals by adding 100 µL of DMSO per well and incubating on a plate shaker for 10 minutes.
-
Read absorbance at 570 nm using a microplate reader. Calculate the IC50 relative to the Baseline Control.
References
1.[3] Effects of imidazolium chloride ionic liquids and their toxicity to Scenedesmus obliquus. National Institutes of Health (NIH). 3 2.[1] State-of-the-Art of CO2 Capture with Ionic Liquids. American Chemical Society (ACS).1 3.[2] Ionic Liquids—A Review of Their Toxicity to Living Organisms. MDPI. 2 4.[4] Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. ResearchGate. 4 5.[5] Toxicity reduction of imidazolium-based ionic liquids by the oxygenation of the alkyl substituent. ResearchGate. 5
Sources
Safety Operating Guide
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride: Comprehensive Disposal and Recovery Guide
As a Senior Application Scientist, I approach the lifecycle management of functionalized ionic liquids (ILs) not just as a regulatory hurdle, but as an extension of rigorous experimental design. 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride (CAS: 909412-59-5) is a high-value, amine-functionalized IL widely used in catalysis and carbon capture. However, its unique molecular architecture—a highly stable imidazolium core paired with a reactive primary amine—dictates strict, non-standard disposal and recovery protocols.
This guide provides self-validating, step-by-step methodologies to ensure operational safety, environmental compliance, and economic efficiency in your laboratory workflows.
Executive Summary & Safety Profile
This compound presents as a yellow viscous oil at room temperature. Because it exhibits negligible vapor pressure, it does not pose an inhalation hazard under ambient conditions[1]. However, the primary amine moiety makes it a severe skin, eye, and respiratory tract irritant (GHS Hazard Codes: H315, H319, H335), as outlined in the .
Because imidazolium-based ILs are highly stable and resistant to environmental biodegradation, they must never be discharged into municipal wastewater systems[2]. Operational disposal plans must prioritize recovery and recycling over destruction. When the IL is degraded beyond recovery, high-temperature incineration is the only scientifically sound disposal method[3].
Physicochemical & Disposal Metrics
To establish a baseline for your laboratory's waste management plan, all critical quantitative data regarding this chemical is summarized below:
| Parameter | Specification / Guideline |
| Chemical Name | This compound |
| CAS Number | 909412-59-5 |
| Physical State | Yellow Viscous Oil |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
| Primary Recovery Method | Liquid-Liquid Extraction + Vacuum Distillation[1] |
| Ultimate Disposal Method | High-Temperature Incineration (>1000°C)[3] |
| Combustion Byproducts | CO, CO₂, NOₓ, HCl (Requires Alkaline Scrubbing)[3] |
Workflow Visualization: Recovery vs. Disposal
Decision matrix for the recovery versus incineration of imidazolium-based ionic liquids.
Operational Protocols
Protocol 1: Immediate Spill Containment and Cleanup
Causality: Due to its high viscosity, standard aqueous mopping will simply spread the oil, increasing the slip hazard and surface contamination area. An inert solid absorbent is required to physically break the viscosity and lift the chemical.
-
Isolate and Protect: Restrict access to the spill zone. Don appropriate PPE: nitrile gloves (double-gloving recommended), safety goggles, and a chemical-resistant lab coat.
-
Contain and Absorb: Apply an inert, non-combustible absorbent material (e.g., dry sand, vermiculite) directly onto the spill. Crucial: Avoid acidic absorbents, as they will react exothermically with the basic aminopropyl moiety.
-
Mechanical Collection: Use non-sparking polypropylene tools to sweep the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container[2].
-
Decontamination & Validation: Wash the affected surface with a mild, non-reactive detergent and water.
-
Validation Step: Swab the cleaned surface with a damp pH test strip. A neutral reading (pH ~7) confirms the complete removal of the basic amine-functionalized IL.
-
Protocol 2: Primary Route - Ionic Liquid Recovery (Recycling)
Causality: Functionalized imidazolium ionic liquids are high-value compounds. Their negligible vapor pressure prevents traditional evaporative disposal, making recovery the most economically and ecologically sound "disposal" strategy, as detailed in [1].
-
Liquid-Liquid Extraction (LLE): Transfer the used IL mixture to a separatory funnel. Add an immiscible, non-polar organic solvent (e.g., ethyl acetate) at a 1:1 volume ratio to extract organic impurities[1]. Crucial: Ensure the aqueous phase remains neutral or slightly basic to prevent protonation of the primary amine, which would alter its partition coefficient and trap impurities in the aqueous phase.
-
Phase Separation: Vigorously shake and vent the funnel, then allow the phases to separate. Drain the heavier IL-rich phase into a round-bottom flask. Repeat the extraction twice more.
-
Vacuum Distillation: Attach the flask to a rotary evaporator connected to a high-vacuum pump. Apply a vacuum of <1 mbar and gradually heat the water bath to 80–100°C[1]. Causality: The high vacuum lowers the boiling point of residual water and extraction solvents, stripping them away while the non-volatile IL remains intact.
-
Validation: Extract a micro-sample of the recovered IL and analyze it via ¹H NMR spectroscopy.
-
Validation Step: The absence of solvent peaks and the preservation of the distinct imidazolium backbone and aminopropyl proton signals confirm the structural integrity and purity of the recovered IL.
-
Protocol 3: Secondary Route - Ultimate Chemical Disposal (Incineration)
Causality: When the IL is contaminated with heavy metals or degraded beyond >10% structural loss, recycling is no longer viable. The only acceptable ultimate disposal method is high-temperature incineration[3].
-
Waste Segregation: Transfer the degraded IL into a dedicated, clearly labeled HDPE waste container. Do not mix with strong oxidizing agents, as the organic imidazolium cation is combustible and can ignite[3].
-
Documentation & Labeling: Label the container strictly as "Hazardous Waste - Combustible Liquid, Corrosive (Amine), Halogenated (Chloride)".
-
Transfer to Licensed Facility: Coordinate with a certified hazardous waste management contractor[2].
-
Facility Validation (Incineration Mechanics): Ensure the contractor utilizes a rotary kiln incinerator operating at >1000°C.
-
Validation Step: Verify with your vendor that this extreme temperature is utilized to completely cleave the highly stable imidazolium ring. Furthermore, confirm the facility is equipped with alkaline flue-gas scrubbers to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOₓ) generated by the combustion of the chloride anion and nitrogen-rich core[3].
-
References
-
Title: Recovery and purification of ionic liquids from solutions: a review | Source: RSC Advances (via PMC/NIH) | URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
